DIM-C-pPhOH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPDFNWJBQMXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DIM-C-pPhOH: An NR4A1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a significant antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77. This document details its chemical properties, mechanism of action, and its effects on various cancer cell lines. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data.
Introduction
This compound is a methylene-substituted bis-indole derivative that has been identified as a potent antagonist of the nuclear receptor 4A1 (NR4A1/Nur77).[1][2] NR4A1 is an orphan nuclear receptor that is overexpressed in several types of cancer, including breast, colon, pancreatic, and lung cancer.[1][3] It plays a crucial role in regulating pro-oncogenic pathways. This compound functions as an inverse agonist, inhibiting the transcriptional activity of NR4A1 and subsequently modulating downstream signaling pathways involved in cell growth, apoptosis, and migration.[1][2] While it serves as a prototypical NR4A1 ligand, it is noted to be rapidly metabolized, which has led to the development of more stable "buttressed" analogs.[1]
Chemical Properties
| Property | Value |
| Chemical Name | 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane |
| Synonyms | C-DIM8, CDIM8 |
| CAS Number | 151358-47-3[4] |
| Molecular Formula | C23H18N2O |
| Molecular Weight | 338.408 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Mechanism of Action
This compound exerts its biological effects primarily through the antagonism of NR4A1. It directly binds to the ligand-binding domain of NR4A1, inhibiting its transcriptional activity.[3][5][6] This antagonism mimics the effects of NR4A1 gene silencing (siRNA). The inhibition of NR4A1 by this compound leads to the modulation of several downstream signaling pathways critical for cancer cell proliferation and survival.
Inhibition of mTOR Signaling
One of the key mechanisms of this compound is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][7] This is achieved through the induction of sestrin 2 and the subsequent activation of AMP-activated protein kinase (AMPKα).[4] Activated AMPKα, in turn, inhibits the mTOR pathway, leading to a reduction in cell growth and proliferation.[4]
Caption: Inhibition of mTOR signaling pathway by this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[4] This is confirmed by an increase in Annexin V staining and the cleavage of caspases 7 and 8 upon treatment.[4] The pro-apoptotic effect is also mediated by the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[4]
Caption: Induction of apoptosis by this compound.
Inhibition of Cell Migration
This compound has been shown to inhibit TGF-β induced cell migration in breast cancer cell lines. This is associated with a decrease in the expression of β1-integrin protein and mRNA.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACHN | Kidney | 13.6 | [4][7] |
| 786-O | Kidney | 13.0 | [4][7] |
| RKO | Colon | 21.2 (48h) | [3] |
| SW480 | Colon | 21.4 (48h) | [3] |
Table 2: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Male athymic nude mice | Not Specified | 30 mg/kg; oral gavage; daily; for 50 days | Significant inhibition of tumor growth | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Proliferation Assay
Objective: To determine the effect of this compound on cancer cell proliferation.
Methodology:
-
Seed cancer cells (e.g., ACHN, 786-O) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 7.5-20 µM) or DMSO as a vehicle control.[4]
-
Incubate for a specified period (e.g., 24 hours).[4]
-
Assess cell viability using a standard method such as MTT or direct cell counting.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Caption: Workflow for cell proliferation assay.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cancer cells (e.g., ACHN, 786-O) with this compound (e.g., 20 µM) or DMSO for 24 hours.[4]
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression of specific proteins.
Methodology:
-
Treat cells with this compound (e.g., 15-20 µM) for 24 hours.[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Bcl-2, EGFR, cleaved caspases 7 and 8, sestrin 2, p-AMPKα, p-mTOR) overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for studying the role of NR4A1 in cancer biology. Its ability to antagonize NR4A1 and subsequently inhibit key pro-survival pathways like mTOR signaling, while inducing apoptosis, makes it a compound of significant interest in oncology research and drug development. Although its metabolic instability has led to the development of more robust analogs, this compound remains a foundational compound for understanding NR4A1-targeted cancer therapy. This guide provides essential technical information to facilitate further research and application of this important molecule.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Mechanism of Action of DIM-C-pPhOH
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, is a synthetic methylene-substituted bis-indole derivative that has garnered significant attention in oncological research. It functions as a potent antagonist (or inverse agonist) of the orphan nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1] NR4A1 is frequently overexpressed in solid tumors, where it acts as a pro-oncogenic factor, driving cell proliferation, survival, and migration.[1][2] this compound exerts its anti-neoplastic effects by directly binding to NR4A1, inhibiting its transcriptional activity, and thereby modulating a cascade of downstream signaling pathways. This document provides a comprehensive overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular interactions and pathways.
Core Mechanism: Direct Antagonism of NR4A1
The primary mechanism of action for this compound is the direct binding to and inhibition of the nuclear receptor NR4A1.[2][3] Unlike classic nuclear receptors that are activated by ligands, NR4A1's pro-oncogenic functions are targeted by the antagonistic action of this compound.
Computational modeling and binding assays have shown that this compound interacts with high affinity within the ligand-binding pocket of NR4A1.[3][4] This binding prevents the receptor from regulating the expression of its target genes, which are crucial for tumor progression. The functional consequences of this compound treatment in cancer cells closely mimic the effects observed following the genetic knockdown of NR4A1 using RNA interference (siNR4A1), confirming its role as a specific antagonist.[1][2][5]
Key Downstream Signaling Pathways and Cellular Outcomes
By inhibiting NR4A1, this compound triggers a series of downstream events that collectively suppress tumor growth and survival. These effects are multifaceted, impacting cell signaling, gene regulation, and fundamental cellular processes.
The key pathways affected include:
-
Inhibition of mTOR Signaling: A prominent effect of NR4A1 antagonism is the suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway.[3][6] This occurs indirectly through the induction of sestrin 2, an oxygen sensor protein. Sestrin 2 subsequently activates AMP-activated protein kinase (AMPKα), a critical energy sensor and metabolic regulator, which in turn phosphorylates and inhibits the mTOR complex, shutting down downstream pro-growth signaling.[2][7]
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death.[5][7] This is achieved by altering the balance of pro- and anti-apoptotic proteins. It downregulates key survival proteins like survivin and Bcl-2 while increasing levels of pro-apoptotic proteins such as Bax.[5][6] This shift ultimately leads to the activation of the caspase cascade (caspases 3, 7, and 8) and cleavage of poly (ADP-ribose) polymerase (PARP), hallmarks of apoptosis.[5][7]
-
Inhibition of Cell Proliferation and Migration: The compound effectively halts cancer cell growth and migration.[1][7] It downregulates the expression of critical growth-promoting genes such as the epidermal growth factor receptor (EGFR) and transcription factors like c-Myc.[6][7] Furthermore, it inhibits TGF-β-induced cell migration by decreasing the expression of β1-integrin.[1][8]
-
Induction of Cellular Stress: this compound promotes the generation of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, further contributing to its cytotoxic effects.[6][8]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key data points.
Table 1: In Vitro Efficacy - Cell Proliferation IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |
|---|---|---|---|
| ACHN | Kidney Cancer | 13.6 | [7][9] |
| 786-O | Kidney Cancer | 13.0 | [7][9] |
| RKO | Colon Cancer | 21.2 (at 48h) | [4] |
| SW480 | Colon Cancer | 21.4 (at 48h) | [4] |
| Rh30 | Rhabdomyosarcoma | 6.6 - 29 | [10] |
| RD | Rhabdomyosarcoma | 6.6 - 29 |[10] |
Table 2: Effective Concentrations for Mechanistic Actions
| Action | Cell Line(s) | Concentration (µM) | Citation(s) |
|---|---|---|---|
| Induction of p21, GADD45α | MDA-MB-231, SKBR3 | 15 - 20 | [1][11] |
| Inhibition of NR4A1-regulated genes | ACHN, 786-O | 15 - 20 | [7] |
| Induction of Apoptosis (Annexin V) | ACHN, 786-O | 20 |[7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Tumor Model | Host | Dosage | Outcome | Citation(s) |
|---|---|---|---|---|
| Pancreatic (L3.6pL cells) | Athymic Nude Mice | 30 mg/kg/day (oral) | Significant inhibition of tumor growth | [7][12] |
| Rhabdomyosarcoma (Rh30 cells) | Athymic Nude Mice | 40 mg/kg/day | Inhibition of tumor growth | [10] |
| General Xenograft Models | Athymic Nude Mice | 15 - 30 mg/kg/day | 40-60% tumor growth inhibition |[1] |
Note: A significant challenge with this compound is its rapid metabolism in vivo, which has prompted the development of more stable and potent "buttressed" analogs.[1][6]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Protocol 1: Western Blot Analysis for Protein Expression
This protocol is used to measure changes in the expression levels of key proteins (e.g., survivin, Bcl-2, cleaved PARP) following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) or a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-survivin, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Protocol 2: NR4A1 Transactivation (Luciferase Reporter) Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of NR4A1.
-
Cell Seeding: Seed pancreatic cancer cells (Panc1) or breast cancer cells (SKBR3) into 24-well plates.[1][5]
-
Co-transfection: After 24 hours, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture should contain:
-
An NR4A1-responsive reporter plasmid (e.g., NBRE-luc or NuRE-luc, containing NR4A1 binding elements upstream of a luciferase gene).[5][6]
-
An NR4A1 expression vector (optional, to ensure sufficient receptor levels).
-
A control plasmid expressing β-galactosidase or Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: Approximately 5-6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Lysis and Measurement: After 18-24 hours of treatment, lyse the cells. Measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the activity of the control reporter (β-galactosidase or Renilla). Express the results as a fold change relative to the vehicle-treated control. A decrease in luciferase activity indicates antagonism of NR4A1.
Protocol 3: In Vivo Orthotopic Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a live animal model that mimics human disease.
-
Animal Model: Use 4-6 week old male athymic nude mice.
-
Cell Implantation: Anesthetize the mice and orthotopically implant human pancreatic cancer cells (e.g., L3.6pL) into the pancreas.[12]
-
Treatment Regimen: After allowing tumors to establish for approximately one week, randomize the mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg/day) or a vehicle control (e.g., corn oil) daily via oral gavage.[12]
-
Tumor Monitoring: Monitor animal health and body weight regularly. Tumor growth can be monitored non-invasively if cells are engineered to express a reporter like luciferase.
-
Endpoint Analysis: After a set period (e.g., 4-6 weeks), euthanize the mice. Excise the primary tumors and measure their final weight and volume.
-
Tissue Analysis: Process tumor tissues for further analysis, such as Western blotting (to confirm target engagement, e.g., decreased survivin) or TUNEL staining (to quantify apoptosis).[12]
Conclusion
This compound is a well-characterized antagonist of the NR4A1 nuclear receptor. Its mechanism of action is centered on the direct inhibition of NR4A1's pro-oncogenic transcriptional activity. This primary action initiates a cascade of downstream effects, including the suppression of critical growth and survival pathways like mTOR, the robust induction of apoptosis, and the inhibition of cell migration. While its pharmacokinetic profile presents a challenge for clinical translation, this compound serves as a vital prototype for a novel class of mechanism-based anticancer agents that target NR4A1. The development of more potent and metabolically stable second-generation analogs based on its structure holds significant promise for the treatment of various solid tumors.[1]
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
DIM-C-pPhOH as a Nuclear Receptor 4A1 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor 4A1 (NR4A1), also known as Nur77, TR3, or NGFI-B, has emerged as a significant pro-oncogenic factor in a multitude of solid tumors. Its overexpression is correlated with poor patient prognosis, making it a compelling target for cancer therapeutic development.[1] 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly referred to as DIM-C-pPhOH, is a potent antagonist of NR4A1.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an NR4A1 antagonist by directly binding to the receptor, although the precise binding site and mode of inhibition are still under investigation.[4][5][6] Unlike some NR4A1 modulators that induce nuclear export of the receptor, this compound's antagonistic activity is primarily exerted on nuclear NR4A1.[7] The functional consequences of this antagonism are a reversal of the pro-oncogenic effects of NR4A1.
Studies have consistently shown that the effects of this compound treatment in cancer cells mimic those observed following siRNA-mediated knockdown of NR4A1.[4][8][9] These effects include:
-
Inhibition of Cell Proliferation and Growth: this compound has been demonstrated to reduce cell proliferation in various cancer cell lines.[2][3]
-
Induction of Apoptosis: The compound triggers programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][10]
-
Modulation of Key Signaling Pathways: this compound significantly impacts critical cellular signaling cascades, most notably the mTOR and apoptosis pathways.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| ACHN | Renal Cell Carcinoma | 13.6 | Cell Proliferation | [2][3] |
| 786-O | Renal Cell Carcinoma | 13.0 | Cell Proliferation | [2][3] |
| RKO | Colon Cancer | 21.2 (48 hours) | Cell Growth | [4] |
| SW480 | Colon Cancer | 21.4 (48 hours) | Cell Growth | [4] |
| Rh30 | Rhabdomyosarcoma | ~15-20 | Cell Growth | |
| RD | Rhabdomyosarcoma | >20 | Cell Growth |
In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Breast Cancer | Athymic nude mice with MDA-MB-231 xenografts | 15-30 mg/kg/day | 30-60% | [8] |
| Pancreatic Cancer | Orthotopic mouse model with L3.6pL cells | 30 mg/kg/day | Significant inhibition of tumor volume and weight | [9] |
| Lung Cancer | Orthotopic mouse model with A549 cells | 30 mg/kg/day (3 times a week) | Significant inhibition of tumor weight and volume | [11] |
| Lung Cancer (Metastatic) | Tail vein injection of A549 cells in athymic nude mice | 30 mg/kg/day (3 times a week) | Decreased tumor weight, volume, and burden | [11] |
| Rhabdomyosarcoma | Athymic nude mice with Rh30 xenografts | 40 mg/kg/day | Small but significant inhibition | [12] |
| Endometrial Cancer | Athymic nude mice with Hec-1B xenografts | 25 mg/kg/day (buttressed analog) | Significant inhibition | [7] |
Signaling Pathways
NR4A1-Mediated Pro-Oncogenic Signaling
NR4A1 promotes cancer cell survival and proliferation through several mechanisms, including the activation of the mTOR pathway and the suppression of apoptosis.
Caption: NR4A1 pro-oncogenic signaling pathways.
Antagonism by this compound
This compound antagonizes NR4A1, leading to the inhibition of the mTOR pathway and the induction of apoptosis. This is mediated, in part, by the induction of sestrin 2 and the subsequent activation of AMPKα.[2]
Caption: Antagonistic mechanism of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for NR4A1 Ligand Binding
This protocol is a representative method for assessing the binding affinity of compounds like this compound to the NR4A1 ligand-binding domain (LBD).
Materials:
-
Purified recombinant NR4A1-LBD protein
-
Fluorescently labeled tracer ligand (e.g., a fluorescent derivative of a known NR4A1 ligand)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Tracer and Protein Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate the NR4A1-LBD protein against the fixed tracer concentration to determine the Kd of the tracer-protein interaction and the protein concentration that results in approximately 50-80% of the tracer being bound.
-
-
Competition Binding Assay:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the optimized concentrations of NR4A1-LBD and the fluorescent tracer to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Caption: Fluorescence Polarization Assay Workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a drug to its target protein within a cellular environment.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (e.g., PCR thermocycler) and cooling
-
Western blot apparatus and reagents
-
Primary antibody against NR4A1 and a loading control (e.g., β-actin)
-
Secondary antibody conjugated to HRP
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an antibody specific for NR4A1.
-
Probe for a loading control to ensure equal protein loading.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the relative amount of soluble NR4A1 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
siRNA-Mediated Knockdown of NR4A1
This protocol describes the transient knockdown of NR4A1 expression in cancer cells to study its function and to compare the effects with this compound treatment.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
siRNA targeting NR4A1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute the NR4A1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Verification of Knockdown:
-
Harvest the cells and prepare lysates for Western blotting or RNA for qRT-PCR.
-
Analyze the expression levels of NR4A1 protein or mRNA to confirm successful knockdown.
-
-
Functional Assays:
-
Perform downstream assays such as cell proliferation, apoptosis, or migration assays to assess the phenotypic effects of NR4A1 knockdown.
-
Caption: siRNA-Mediated Knockdown Workflow.
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like NR4A1 and to assess how this binding is affected by compounds such as this compound.
Materials:
-
Cancer cell line
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
ChIP-grade antibody against NR4A1 and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents and equipment for next-generation sequencing library preparation and sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with an anti-NR4A1 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify NR4A1 binding sites.
-
Analyze differential binding between this compound-treated and control samples.
-
Caption: ChIP-Sequencing Workflow.
Conclusion
This compound is a well-characterized antagonist of the nuclear receptor NR4A1 with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to inhibit cell growth, induce apoptosis, and modulate key signaling pathways underscores its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to aid researchers in further investigating this promising compound and the role of NR4A1 in cancer. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its analogs in the treatment of human cancers.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a network-based strategy for the optimization of combinatorial target selection in breast cancer therapy: siRNA knockdown of network targets in MDA-MB-231 cells as an in vitro model for inhibition of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Targeting NR4A1 (Nur77) with DIM-C-pPhOH: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor NR4A1, also known as Nur77 or TR3, has emerged as a significant therapeutic target in oncology. Overexpressed in a variety of solid tumors, NR4A1 plays a critical pro-oncogenic role, influencing cancer cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the targeting of NR4A1 by the synthetic diindolylmethane analog, 1,1-bis(3’-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). This document details the antagonistic mechanism of action of this compound, its impact on key signaling pathways, and provides a compilation of quantitative data from preclinical studies. Furthermore, it offers detailed experimental protocols for key assays and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate further research and drug development efforts in this promising area.
Introduction to NR4A1 (Nur77) in Cancer
Nuclear receptor subfamily 4 group A member 1 (NR4A1) is a member of the steroid-thyroid hormone-retinoid receptor superfamily.[1] Unlike many nuclear receptors, NR4A1 functions as an orphan receptor with no known endogenous ligand. Its expression is induced by a wide range of stress stimuli and growth factors.[1] In numerous cancer types, including breast, colon, lung, and pancreatic cancer, NR4A1 is overexpressed and its presence often correlates with a poor prognosis.[2][3] Functionally, NR4A1 acts as a transcription factor that regulates the expression of genes involved in critical cellular processes. In the context of cancer, it predominantly promotes cell survival and proliferation by upregulating anti-apoptotic proteins and key components of growth signaling pathways.[4][5]
This compound: An NR4A1 Antagonist
This compound is a C-substituted diindolylmethane (C-DIM) analog that has been identified as a direct ligand and antagonist of NR4A1.[6][7] It exerts its anticancer effects by binding to the ligand-binding domain (LBD) of NR4A1, thereby inhibiting its transcriptional activity.[7][8] The functional consequences of NR4A1 antagonism by this compound mimic those of NR4A1 gene silencing (siRNA), leading to decreased cancer cell growth, induction of apoptosis, and inhibition of cell migration.[4][9]
Quantitative Data: In Vitro Efficacy and Binding Affinity
The biological activity of this compound has been quantified across various cancer cell lines and through direct binding assays. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: IC50 Values for Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| RKO | Colon Cancer | 21.2 | 48 | [6] |
| SW480 | Colon Cancer | 21.4 | 48 | [6] |
| ACHN | Kidney Cancer | 13.6 | Not Specified | [10][11] |
| 786-O | Kidney Cancer | 13.0 | Not Specified | [10][11] |
| L3.6pL | Pancreatic Cancer | 11.35 | 48 | [5] |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 | [5] |
| Panc1 | Pancreatic Cancer | 15.61 | 48 | [5] |
| Rh30 | Rhabdomyosarcoma | ~29 | 24 | [2] |
| RD | Rhabdomyosarcoma | ~20 | 24 | [2] |
Table 2: Binding Affinity of this compound for NR4A1
| Ligand | Receptor | Method | Kd (µM) | Reference |
| This compound | NR4A1 | Fluorescence Binding Assay | 0.10 | [12] |
Mechanism of Action and Signaling Pathways
This compound, by antagonizing NR4A1, modulates several critical signaling pathways implicated in cancer progression. The primary mechanisms include the induction of apoptosis and the inhibition of the mTOR signaling pathway.
Induction of Apoptosis
Antagonism of NR4A1 by this compound leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[5][9] This shifts the cellular balance towards apoptosis, which is further evidenced by the cleavage and activation of executioner caspases (caspase-3 and -7) and the cleavage of poly(ADP-ribose) polymerase (PARP).[5][6]
Inhibition of mTOR Signaling
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. NR4A1 antagonism by this compound leads to the inhibition of mTOR signaling.[6][10] This is mediated, at least in part, through the induction of sestrin 2 and the subsequent activation of AMP-activated protein kinase (AMPKα), a negative regulator of mTOR.[2][10]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., RKO, SW480, ACHN, 786-O) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-40 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 15-20 µM) or DMSO for 18-24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Apoptosis: Cleaved Caspase-3, Cleaved Caspase-7, Cleaved PARP, Bcl-2, Survivin.
-
mTOR Pathway: p-mTOR (Ser2448), mTOR, p-AMPKα, AMPKα.
-
Loading Control: β-actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Luciferase Reporter Gene Assay
This assay measures the effect of this compound on NR4A1 transcriptional activity.
-
Transfection: Co-transfect cells (e.g., RKO, SKBR3) with an NR4A1-responsive reporter plasmid (e.g., containing Nur77 Binding Response Elements - NBRE) and an NR4A1 expression vector. A Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with this compound or DMSO.
-
Cell Lysis: Lyse the cells after 18-24 hours of treatment.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in an animal model.
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., L3.6pL pancreatic cancer cells) into immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to establish to a palpable size.
-
Treatment: Administer this compound (e.g., 30 mg/kg/day) or vehicle control (e.g., corn oil) to the mice via oral gavage.[5]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as Western blotting or immunohistochemistry for biomarkers of apoptosis and proliferation.
Conclusion
This compound is a potent and specific antagonist of the orphan nuclear receptor NR4A1. By directly binding to NR4A1 and inhibiting its transcriptional activity, this compound effectively induces apoptosis and suppresses the mTOR signaling pathway in a wide range of cancer cell types. The comprehensive data and detailed protocols presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a promising lead compound for the development of novel anticancer therapeutics targeting NR4A1. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.
References
- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK–mTOR–Mediated Activation of Autophagy Promotes Formation of Dormant Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of survivin and B-cell lymphoma 2 expression with pathological malignancy and anti-apoptotic properties of glial cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NR4A1 (NurRE) Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of DIM-C-pPhOH in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the biological activities of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a C-substituted diindolylmethane analog. This compound has demonstrated significant antineoplastic activity across a range of cancer cell lines, including colon, pancreatic, breast, kidney, and endometrial cancers.[1][2][3][4] Its primary mechanism of action is the direct binding to and antagonism of Nuclear Receptor 4A1 (NR4A1, also known as Nur77 or TR3), a key regulator of pro-oncogenic pathways.[1][4][5] By inactivating NR4A1, this compound inhibits cancer cell proliferation, induces apoptosis, disrupts mTOR signaling, and suppresses cell migration, making it a promising candidate for further investigation in cancer therapeutics.[1][2][3][6]
Core Mechanism of Action: NR4A1 Antagonism
This compound functions as a direct antagonist of the orphan nuclear receptor NR4A1.[1][4] Molecular modeling and binding assays have confirmed that this compound interacts with the ligand-binding domain of NR4A1.[1][4] This interaction prevents the receptor from carrying out its pro-oncogenic functions. The effects of this compound treatment in cancer cells closely mimic those observed following the genetic knockdown of NR4A1 using RNA interference (siNR4A1), confirming that NR4A1 is its primary target.[1][2][3] This antagonism leads to the inhibition of NR4A1-dependent transactivation of target genes that are crucial for cancer cell growth and survival.[1][5]
Quantitative Biological Activity
The anticancer efficacy of this compound has been quantified across various cancer cell lines, primarily through cell proliferation and growth inhibition assays.
Table 1: In Vitro Cell Growth Inhibition (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of this compound in inhibiting cancer cell growth.
| Cell Line | Cancer Type | IC₅₀ Value (48 hours) | Reference |
| RKO | Colon Cancer | 21.2 µM | [1] |
| SW480 | Colon Cancer | 21.4 µM | [1] |
| L3.6pL | Pancreatic Cancer | 11.35 µM | [3] |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 µM | [3] |
| Panc1 | Pancreatic Cancer | 15.61 µM | [3] |
| ACHN | Kidney Cancer | 13.6 µM | [6][7] |
| 786-O | Kidney Cancer | 13.0 µM | [6][7] |
Table 2: Effective Concentrations for Mechanistic Actions
Specific biological effects are observed at various concentrations, as detailed in published studies.
| Biological Effect | Cell Line(s) | Effective Concentration | Reference |
| Induction of Apoptosis | ACHN, 786-O | 20 µM (24 hours) | [6] |
| Induction of Apoptosis | RKO, SW480 | 20 µM (12-24 hours) | [1] |
| Induction of Apoptosis | Pancreatic Cancer Lines | 15 µM (18 hours) | [3] |
| Inhibition of Protein Expression | MDA-MB-231, SKBR3 | 10-20 µM | [2] |
| Inhibition of mTOR Signaling | Ishikawa, Hec-1B | 20-25 µM (24 hours) | [8] |
Key Signaling Pathways Modulated by this compound
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This is achieved through multiple mechanisms:
-
Downregulation of Anti-Apoptotic Proteins: It decreases the expression of key survival proteins such as Bcl-2 and Survivin.[3][6]
-
Activation of Caspase Cascade: Treatment leads to the cleavage, and thus activation, of initiator caspases (caspase 8) and executioner caspases (caspases 3 and 7).[1][3][6]
-
PARP Cleavage: Activated caspases subsequently cleave poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]
Inhibition of mTOR Signaling
In several cancer types, including colon and endometrial cancer, this compound inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][6][8] This inhibition is often dependent on the p53 status of the cells and is mediated through the induction of cellular stress.[1]
-
NR4A1 Inhibition and ROS: Antagonism of NR4A1 decreases the expression of proteins like TXNDC5, leading to an increase in reactive oxygen species (ROS).[8]
-
Sestrin 2 and AMPKα Activation: Elevated ROS induces the expression of Sestrin 2, an oxygen sensor that activates AMP-activated protein kinase (AMPKα).[6][8]
-
mTOR Inhibition: Activated AMPKα then phosphorylates and inhibits the mTOR complex, shutting down downstream signaling to kinases like 70S6K and S6RP.[8]
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the effects of this compound.
Cell Growth and Viability Assay
-
Objective: To determine the IC₅₀ of this compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., RKO, SW480, ACHN) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-30 µM) or DMSO as a vehicle control.
-
Incubate the cells for specified time points (e.g., 24, 48, 72 hours).
-
At each time point, count the number of viable cells using a cell counter or a viability reagent (e.g., MTT, CellTiter-Glo).
-
Calculate the percentage of cell survival relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.[1]
-
Western Blot Analysis for Protein Expression
-
Objective: To analyze changes in protein expression and cleavage (e.g., caspases, PARP, Bcl-2) following treatment.
-
Procedure:
-
Culture cells to ~70-80% confluency and treat with this compound (e.g., 20 µM) or DMSO for the desired duration (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, survivin, p-AMPKα) overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin, to ensure equal protein loading.[1][3]
-
Apoptosis Detection by Annexin V Staining
-
Objective: To quantify the percentage of apoptotic cells.
-
Procedure:
-
Treat cells with this compound (e.g., 15-20 µM) or DMSO for the indicated time (e.g., 18-24 hours).[3][6]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized summaries and should be supplemented with detailed procedures from the cited literature.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DIM-C-pPhOH in mTOR Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a selective antagonist of the orphan nuclear receptor 4A1 (NR4A1). While not a direct inhibitor of the mammalian target of rapamycin (B549165) (mTOR), this compound indirectly modulates the mTOR signaling pathway through a distinct, NR4A1-dependent mechanism. This document elucidates the molecular pathway, summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows. The information presented is intended to support further research and drug development efforts targeting the NR4A1-mTOR axis in oncology.
Introduction: The Emergence of this compound as an mTOR Pathway Modulator
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While direct mTOR inhibitors have shown clinical utility, the development of resistance and the complexity of the pathway necessitate the exploration of novel regulatory nodes. This compound, a derivative of diindolylmethane, has emerged as a promising anti-neoplastic agent that exerts its effects, in part, by suppressing mTOR activity.[1][2][3] This is achieved not through direct interaction with the mTOR protein complex, but by antagonizing the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][4][5] This guide will dissect the nuanced mechanism by which this compound influences this pivotal signaling cascade.
Mechanism of Action: An Indirect Inhibition of mTOR Signaling
The primary molecular target of this compound is the orphan nuclear receptor NR4A1.[1][5][6] In various cancer cell lines, including those of the colon, lung, and endometrium, NR4A1 acts as a pro-oncogenic factor.[1][2][7] this compound functions as an NR4A1 antagonist, and its effects on cell growth and survival are comparable to those observed following the knockdown of NR4A1 via RNA interference (siNR4A1).[1][2]
The inhibition of mTOR signaling by this compound is a downstream consequence of NR4A1 antagonism.[1][2] In p53-positive cancer cells, the binding of this compound to NR4A1 leads to the activation of the p53 tumor suppressor protein.[1] Activated p53, in turn, induces the expression of sestrin 2, a protein that functions as an oxygen sensor.[1][2] Sestrin 2 subsequently activates AMP-activated protein kinase (AMPKα), a key cellular energy sensor.[1][2] Activated AMPKα then phosphorylates and inhibits the mTOR complex 1 (mTORC1), leading to a reduction in the phosphorylation of its downstream effectors, such as the 70S6 kinase (p70S6K) and the ribosomal protein S6 (S6RP).[1][2] This cascade ultimately results in the suppression of protein synthesis and cell growth.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Aliases of a Key Nuclear Receptor Modulator: A Technical Guide to DIM-C-pPhOH (C-DIM8)
For researchers, scientists, and drug development professionals investigating the orphan nuclear receptor NR4A1 (Nur77), the compound DIM-C-pPhOH, also widely known as C-DIM8, has emerged as a significant antagonist.[1][2] This in-depth guide provides a comprehensive overview of its nomenclature, chemical properties, and its role in modulating critical signaling pathways.
Nomenclature and Synonyms
To facilitate clear communication and literature searches, it is essential to be familiar with the various synonyms for this compound. The most frequently used terms are This compound and C-DIM8 .[1]
| Synonym | Source/Context |
| C-DIM8 | A common abbreviation used in numerous research publications.[1][3][4] |
| CDIM8 | An alternative formatting of C-DIM8.[1][3] |
| 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane | The systematic chemical name for the compound.[5] |
| This compound | An abbreviation that explicitly indicates the p-hydroxyphenyl functional group.[5] |
It is also important to note that this compound belongs to a broader class of compounds known as 1,1-bis(3′-indolyl)-1-(substituted phenyl)methane analogs , often abbreviated as C-DIMs .[6][7]
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is crucial for experimental design and execution.
| Property | Value |
| Molecular Formula | C₂₃H₁₈N₂O[5][8] |
| Molecular Weight | 338.408 g/mol [5] |
| CAS Number | 151358-47-3[1][5] |
| Purity | ≥98%[5] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[5] |
Mechanism of Action and Biological Activity
This compound functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[5] By inhibiting NR4A1, this compound has been shown to impact several cellular processes implicated in cancer biology.
Key biological activities include:
-
Inhibition of Cancer Cell Growth: this compound has been demonstrated to reduce cell proliferation in various cancer cell lines.[1][2]
-
Induction of Apoptosis: The compound promotes programmed cell death in cancer cells.[1][2]
-
Inhibition of mTOR Signaling: It interferes with the mTOR signaling pathway, a critical regulator of cell growth and metabolism.[1][2]
-
Induction of Cellular Stress: this compound can induce reactive oxygen species (ROS) and endoplasmic reticulum stress.[5]
-
Inhibition of Cell Migration: It has been shown to inhibit TGF-β induced cell migration in breast cancer cell lines.[5]
Signaling Pathway
The following diagram illustrates the antagonistic effect of this compound on the NR4A1 signaling pathway, leading to the inhibition of pro-oncogenic activities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-indole derived nuclear receptor 4A1 (NR4A1) antagonists inhibit TGFβ-induced invasion of embryonal rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of DIM-C-pPhOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a notable antagonist of the nuclear receptor 4A1 (NR4A1/Nur77). As an NR4A1 antagonist, this compound is a valuable research tool for investigating cellular signaling pathways, including the mTOR pathway, and holds potential in cancer research.[1] The protocols outlined below are based on established acid-catalyzed condensation reactions and standard purification techniques.
Compound Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₁₈N₂O | [Molecules 2018, 23(11), 2936] |
| Molecular Weight | 338.41 g/mol | [Molecules 2018, 23(11), 2936] |
| Appearance | Red solid | [Molecules 2018, 23(11), 2936] |
| Melting Point | 195–196 °C | [Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin] |
| Purity | ≥98% (by HPLC) | [Commercial supplier data] |
| Solubility | Soluble in DMSO and ethanol (B145695) | [Commercial supplier data] |
| Yield | 92% | [Molecules 2018, 23(11), 2936] |
Experimental Protocols
Synthesis of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (this compound)
This protocol is adapted from the acid-catalyzed condensation of indole (B1671886) with p-hydroxybenzaldehyde as described by Azad et al. in Molecules 2018, 23(11), 2936.
Materials:
-
Indole
-
p-Hydroxybenzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
To a solution of indole (2.0 mmol) in ethanol (15 mL) in a round-bottom flask, add p-hydroxybenzaldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (5 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7 v/v).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with an ample amount of water to remove any residual acid and other water-soluble impurities.
-
Dry the crude product in a desiccator or vacuum oven at a low temperature.
Purification of this compound
The crude product is purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water to the hot ethanolic solution until a slight turbidity persists.
-
If necessary, gently heat the solution to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain pure 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Signaling Pathway
This compound functions as an antagonist to the orphan nuclear receptor NR4A1 (Nur77). Its antagonism of NR4A1 has been shown to inhibit cancer cell growth and mTOR signaling, and induce apoptosis and cellular stress.[2]
References
Application Notes and Protocols for DIM-C-pPhOH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, is a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3).[1][2] NR4A1 is frequently overexpressed in various cancers and plays a pro-oncogenic role by regulating genes involved in cell proliferation, survival, and migration.[3][4] this compound exerts its anti-cancer effects by inhibiting NR4A1-regulated pathways, leading to decreased cell growth, induction of apoptosis, and cellular stress.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound functions as an NR4A1 antagonist, effectively blocking its transcriptional activity.[4][5] This inhibition mimics the effects of NR4A1 gene silencing.[6] The primary mechanisms through which this compound exerts its anti-tumor effects include:
-
Inhibition of Cell Proliferation: By antagonizing NR4A1, this compound halts the cell cycle and reduces cancer cell proliferation.[1][4]
-
Induction of Apoptosis: The compound promotes programmed cell death by inducing the cleavage of caspases 3, 7, and 8, and poly(ADP-ribose) polymerase (PARP).[1][5][7] It also downregulates anti-apoptotic proteins like Bcl-2 and survivin.[1][4]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the mTOR signaling pathway and activate AMPKα, key regulators of cell growth and metabolism.[1][6] It also induces the expression of stress-related genes like sestrin 2.[1][6]
-
Inhibition of Cell Migration: The compound can decrease the expression of proteins involved in cell migration, such as β1-integrin.[1][3]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference(s) |
| ACHN | Kidney Cancer | 13.6 | Not Specified | [1] |
| 786-O | Kidney Cancer | 13.0 | Not Specified | [1] |
| L3.6pL | Pancreatic Cancer | 11.35 | 48 | [4] |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 | [4] |
| Panc1 | Pancreatic Cancer | 15.61 | 48 | [4] |
| RKO | Colon Cancer | 21.2 | 48 | [5] |
| SW480 | Colon Cancer | 21.4 | 48 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (338.41 g/mol ), calculate the mass required to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder. For example, to make a 10 mM stock solution, dissolve 3.38 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C for extended storage (up to 2 years).[1]
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)[3]
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 1-50 µM.[1][4][5] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][4]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at the desired concentrations (e.g., 15-20 µM) for 24 hours.[1] Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to analyze changes in protein expression levels following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2, survivin, p-AMPK, p-mTOR, β-actin)[1][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 15-20 µM) for 24 hours.[1][8]
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Optimal Concentration of DIM-C-pPhOH for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of DIM-C-pPhOH, a known antagonist of the nuclear receptor 4A1 (NR4A1), in various in vitro assays. This compound has been shown to inhibit cancer cell growth, induce apoptosis, and modulate signaling pathways, including mTOR signaling, in multiple cancer cell lines.[1][2][3] This guide summarizes effective concentrations and provides step-by-step protocols for key experiments to facilitate research and development of this compound.
Introduction to this compound
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as this compound, is a potent antagonist of NR4A1 (also known as Nur77 or TR3).[1][4][5] NR4A1 is a nuclear receptor that is overexpressed in several cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[6][7] By antagonizing NR4A1, this compound effectively inhibits these pro-oncogenic activities, making it a promising candidate for cancer therapy.[2][7] Its mechanism of action involves the inhibition of NR4A1-regulated gene expression, leading to decreased cell proliferation and induction of apoptosis.[1][2]
Quantitative Data Summary
The optimal concentration of this compound varies depending on the cell line and the specific in vitro assay being performed. The following table summarizes the effective concentrations reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Outcome | Reference |
| ACHN | Renal | Cell Proliferation | 13.6 (IC50) | - | Reduced cell proliferation | [1] |
| 786-O | Renal | Cell Proliferation | 13.0 (IC50) | - | Reduced cell proliferation | [1] |
| ACHN, 786-O | Renal | Cell Proliferation | 7.5 - 20 | 24 hours | Significantly decreased cell proliferation | [1] |
| ACHN, 786-O | Renal | Apoptosis (Annexin V) | 20 | 24 hours | Induction of apoptosis | [1] |
| ACHN, 786-O | Renal | Western Blot | 15 - 20 | 24 hours | Inhibition of NR4A1-regulated gene expression | [1] |
| RKO | Colon | Cell Growth | 21.2 (IC50) | 48 hours | Inhibition of cell growth | [8] |
| SW480 | Colon | Cell Growth | 21.4 (IC50) | 48 hours | Inhibition of cell growth | [8] |
| MDA-MB-231, SKBR3 | Breast | Western Blot | ≥10 or ≥15 | - | Decreased expression of β1-integrin and TXNDC5 | [6] |
| MDA-MB-231, SKBR3 | Breast | Western Blot | 20 | 24 hours | Induction of p21, SERPINB5, and GADD45α | [6][9] |
| Panc1 | Pancreatic | Cell Proliferation | 15.61 (IC50) | 48 hours | Inhibition of cell proliferation | [7] |
| MiaPaCa-2 | Pancreatic | Cell Proliferation | 13.87 (IC50) | 48 hours | Inhibition of cell proliferation | [7] |
| L3.6pl | Pancreatic | Cell Proliferation | 11.35 (IC50) | 48 hours | Inhibition of cell proliferation | [7] |
| Ishikawa, Hec-1B | Endometrial | Western Blot | 20 - 25 | 24 hours | Decreased expression of growth-promoting and survival gene products | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
This compound primarily acts by antagonizing the nuclear receptor NR4A1. This leads to the inhibition of mTOR signaling and the induction of cellular stress and apoptosis. The diagram below illustrates the proposed signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocol: Oral Gavage of DIM-C-pPhOH in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the oral administration of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a potent antagonist of the nuclear receptor 4A1 (NR4A1/TR3/Nur77).[1][2][3][4] this compound has demonstrated significant anti-neoplastic activity in various cancer models by inhibiting cancer cell growth, inducing apoptosis, and modulating key signaling pathways such as mTOR.[1][3] These application notes detail the mechanism of action, summarize in vivo experimental data, and provide step-by-step protocols for vehicle preparation and oral gavage administration in mice.
Mechanism of Action
This compound functions as a direct antagonist of NR4A1, a nuclear receptor implicated as a pro-oncogenic factor in several cancers, including breast, colon, pancreatic, and lung cancer.[3][4][5] By binding to the ligand-binding domain of NR4A1, this compound inhibits its transcriptional activity.[3] This antagonism mimics the effects of NR4A1 gene silencing and triggers several downstream anti-cancer effects[6]:
-
Induction of Apoptosis: The compound induces programmed cell death, confirmed by Annexin V staining and the cleavage of caspases 3, 7, and 8.[1][2]
-
Inhibition of mTOR Signaling: this compound induces sestrin 2, which in turn activates AMP-activated protein kinase (AMPKα).[1][7] Activated AMPKα subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) and its downstream kinases, which are crucial for cell proliferation.[1][3]
-
Downregulation of Pro-Survival Genes: It decreases the expression of NR4A1-regulated pro-survival and anti-apoptotic genes, including survivin, Bcl-2, and EGFR.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an NR4A1 antagonist.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative parameters from preclinical studies utilizing this compound in mouse models.
| Parameter | Details | Animal Model | Reference |
| Dosage | 30 mg/kg/day | Male athymic nude mice (6-7 weeks) with ACHN cell xenografts | [1] |
| 30 mg/kg/day | Athymic nude mice with orthotopic L3.6pL pancreatic tumors | [2][6] | |
| 30 mg/kg/day | Athymic nude mice with orthotopic A549 lung cancer cells | [8] | |
| 15-30 mg/kg/day | General dose range cited for inhibiting tumor growth in xenograft models | [5] | |
| Administration Route | Oral Gavage | All cited studies | [1][2][6][8] |
| Vehicle Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, general formulation | [1] |
| Vehicle Formulation 2 | Corn Oil | Athymic nude mice with pancreatic or lung cancer models | [6][8] |
| Treatment Frequency | Daily | ACHN xenograft model, Pancreatic cancer model | [1][2][6] |
| Three times a week | Lung cancer model | [8] | |
| Study Duration | 50 days | ACHN xenograft model | [1] |
| 28 days (4 weeks) | Pancreatic cancer model | [2][6] | |
| 28 days (4 weeks) | Lung cancer model | [8] | |
| Observed Effects | Significant inhibition of tumor growth | All cited studies | [1][2][5][6][8] |
| Induction of apoptosis in tumor tissue | Pancreatic and lung cancer models | [2][6][8] | |
| Decreased Bcl-2 and survivin protein levels in tumors | Pancreatic cancer model | [2][6] |
Experimental Protocols
This section provides detailed methodologies for vehicle preparation and the oral gavage procedure for administering this compound to mice.
Vehicle Preparation
Selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for oral administration. Based on published data, two primary formulations can be used.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation This vehicle is suitable for achieving a clear solution at concentrations of at least 2.08 mg/mL.[1]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), new/anhydrous[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of vehicle):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of DMSO. Note: If preparing a stock solution of this compound in DMSO first, this volume would contain the dissolved compound.
-
Mix thoroughly by vortexing until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution extensively. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 2: Corn Oil Formulation Corn oil has been successfully used as a vehicle in multiple orthotopic mouse models.[6][8] This is a simpler, single-component vehicle.
-
Materials:
-
This compound powder
-
Sterile Corn Oil
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile corn oil to achieve the target concentration.
-
Mix thoroughly by vortexing. Sonication may be required to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
-
Oral Gavage Administration Workflow
This protocol outlines the standard procedure for administering the prepared this compound solution to mice. The typical administration volume is 10 mL/kg, which corresponds to 0.2 mL for a 20g mouse.[9]
Caption: Standard workflow for oral gavage administration in mice.
-
Materials & Equipment:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
Sterile oral gavage needle (e.g., 20-gauge, 1.5-inch, curved, with a ball tip)[9]
-
Laboratory scale
-
-
Procedure:
-
Preparation: Ensure the dosing solution is at room temperature and, if it is a suspension, vortex it immediately before drawing it into the syringe to ensure uniformity.
-
Animal Handling: Weigh the mouse to calculate the precise volume to be administered.
-
Restraint: Restrain the mouse by firmly scruffing the loose skin over the neck and back to immobilize its head and prevent movement.[9] The animal's body should be held securely.
-
Needle Insertion: Gently introduce the gavage needle into the side of the mouse's mouth, allowing the needle to slide along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert. The curvature of the needle should follow the natural curve of the animal's pharynx.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter into the stomach), slowly and steadily depress the syringe plunger to deliver the bolus.
-
Withdrawal: After administration, smoothly withdraw the needle in one motion.
-
Monitoring: Return the mouse to its cage and monitor it for several minutes for any signs of immediate distress, such as difficulty breathing, which could indicate accidental tracheal administration.[9] Continue to monitor animals according to the experimental plan.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NR4A1 Function Using DIM-C-pPhOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[1] Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer, where it often functions as a pro-oncogenic factor in solid tumors.[2][3] This has positioned NR4A1 as a promising therapeutic target for drug development.
DIM-C-pPhOH, a 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent and specific antagonist of NR4A1.[4][5] It has been demonstrated to directly bind to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity and downstream signaling pathways.[5][6] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the function of NR4A1, particularly in the context of cancer research. Detailed protocols for key experiments are provided to facilitate the study of its effects on cancer cell biology.
Mechanism of Action
This compound exerts its biological effects by acting as an antagonist of NR4A1. By binding to NR4A1, it inhibits the receptor's ability to regulate the transcription of its target genes. This leads to the modulation of several critical signaling pathways involved in cancer progression. One of the key pathways affected is the mTOR signaling pathway, which is often hyperactivated in cancer.[4][7] this compound, through its inhibition of NR4A1, can lead to the suppression of mTOR signaling, thereby inhibiting cancer cell growth and proliferation.[4][6] Furthermore, this compound has been shown to induce apoptosis and cellular stress in cancer cells.[4]
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| ACHN | Renal Cell Carcinoma | Cell Proliferation Assay | 24 | 13.6 | [4] |
| 786-O | Renal Cell Carcinoma | Cell Proliferation Assay | 24 | 13.0 | [4] |
| Rh30 | Rhabdomyosarcoma | Growth Inhibition Assay | 24 | ~15 | [2] |
| RD | Rhabdomyosarcoma | Growth Inhibition Assay | 24 | ~20 | [2] |
| RKO | Colon Cancer | Cell Growth Assay | 48 | 21.2 | [8] |
| SW480 | Colon Cancer | Cell Growth Assay | 48 | 21.4 | [8] |
In Vivo Efficacy of this compound
The following table summarizes the in vivo anti-tumor effects of this compound in a mouse xenograft model.
| Cancer Type | Animal Model | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Orthotopic mouse model | 30 mg/kg/day, oral gavage for 4 weeks | Significant decrease in tumor weight and volume | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for detecting apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This protocol is for detecting changes in the expression of NR4A1 and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR4A1, anti-phospho-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Luciferase Reporter Assay for NR4A1 Transcriptional Activity
This protocol is to measure the effect of this compound on the transcriptional activity of NR4A1.
Materials:
-
Cancer cell line of interest
-
NR4A1-responsive luciferase reporter plasmid (e.g., containing Nur77 binding response elements - NBREs)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NR4A1 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for studying this compound.
Caption: Simplified NR4A1-mTOR signaling pathway.
References
- 1. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 6. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Utilizing DIM-C-pPhOH for the Inhibition of Cancer Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a potent antagonist of the nuclear receptor 4A1 (NR4A1), in cancer research. This compound has been demonstrated to inhibit the growth of various cancer cell lines by inducing apoptosis, disrupting mTOR signaling, and downregulating pro-oncogenic gene expression. This document outlines the molecular mechanism of this compound, summarizes its efficacy in different cancer models, and offers detailed protocols for its application in in vitro and in vivo studies.
Introduction
Nuclear receptor 4A1 (NR4A1), also known as TR3 or Nur77, is an orphan nuclear receptor that is overexpressed in a variety of solid tumors, including breast, colon, pancreatic, and lung cancers.[1][2] High expression of NR4A1 is often associated with poor prognosis. It functions as a pro-oncogenic factor, regulating genes involved in cell proliferation, survival, and migration.[3][4]
This compound is a diindolylmethane analog that directly binds to the ligand-binding domain of NR4A1 and functions as an antagonist.[5] By inhibiting NR4A1, this compound effectively mimics the effects of NR4A1 knockdown, leading to the suppression of cancer cell growth and tumor progression.[2][6] This makes this compound a valuable tool for studying NR4A1 signaling and a promising candidate for cancer therapeutic development.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the antagonism of NR4A1. This leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
Key downstream effects of NR4A1 antagonism by this compound include:
-
Inhibition of mTOR Signaling: this compound treatment leads to the inhibition of the mTOR signaling pathway. This occurs through the activation of the p53/sestrin2/AMPKα axis, which is a negative regulator of mTOR.[6]
-
Downregulation of Sp1-Regulated Genes: The compound decreases the expression of genes regulated by the transcription factor Sp1, including the anti-apoptotic proteins survivin and bcl-2.[2][6]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins and potentially through other mechanisms, this compound induces programmed cell death in cancer cells. This is evidenced by increased Annexin V staining and cleavage of caspases 3, 7, and 8, as well as PARP.[2][7]
-
Induction of Cellular Stress: The compound has been shown to promote reactive oxygen species (ROS) and endoplasmic reticulum stress in pancreatic cancer cells.[8]
Data Presentation
The efficacy of this compound in inhibiting cancer cell growth has been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) at 48 hours | Reference |
| RKO | Colon Cancer | 21.2 | [6] |
| SW480 | Colon Cancer | 21.4 | [6] |
| ACHN | Kidney Cancer | 13.6 | [7] |
| 786-O | Kidney Cancer | 13.0 | [7] |
| L3.6pL | Pancreatic Cancer | 11.35 | [2] |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 | [2] |
| Panc1 | Pancreatic Cancer | 15.61 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest using a standard MTT or similar colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentrations should typically range from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on the expression levels of key proteins in the NR4A1 signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NR4A1, anti-p-mTOR, anti-survivin, anti-bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 15-20 µM for 24 hours) or a vehicle control.[7]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 20 µM for 24 hours) or a vehicle control.[7]
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
In Vivo Studies
This compound has also shown efficacy in preclinical animal models. In an orthotopic mouse model of human pancreatic cancer, oral gavage of this compound at a dose of 30 mg/kg/day for 28 days resulted in a significant inhibition of tumor growth.[2][9] Similarly, in a kidney cancer xenograft model, a 30 mg/kg daily oral gavage for 50 days significantly inhibited tumor growth.[7][10] These studies demonstrate the potential of this compound as a systemically delivered anti-cancer agent.
Conclusion
This compound is a well-characterized antagonist of NR4A1 that effectively inhibits the growth of a broad range of cancer cells. Its defined mechanism of action and proven in vitro and in vivo efficacy make it an invaluable tool for cancer research and a promising lead compound for the development of novel cancer therapies targeting the NR4A1 signaling pathway. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in their specific cancer models.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application of DIM-C-pPhOH in Pancreatic Cancer Research: A Detailed Guide
Introduction: 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, has emerged as a significant compound in the investigation of novel therapeutic strategies for pancreatic cancer. This diindolylmethane analog acts as an antagonist of the orphan nuclear receptor 4A1 (NR4A1), also known as TR3 or Nur77, which is frequently overexpressed in pancreatic tumors.[1][2][3] By inactivating NR4A1, this compound triggers a cascade of events that collectively inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth in preclinical models.[2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to study and target pancreatic cancer.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by antagonizing the nuclear receptor NR4A1.[5][6] In pancreatic cancer cells, NR4A1 often functions as a pro-survival factor. By binding to and inactivating NR4A1, this compound mimics the effects of NR4A1 gene silencing.[2][4] This inactivation leads to several downstream effects, including:
-
Downregulation of Anti-Apoptotic Genes: Treatment with this compound leads to a decrease in the expression of key survival proteins such as Bcl-2 and survivin.[2][3] The suppression of survivin is mediated by the disruption of a TR3-Sp1-p300 DNA binding complex on the survivin promoter.[2][3]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins, this compound promotes the intrinsic pathway of apoptosis, characterized by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[2]
-
Induction of Endoplasmic Reticulum (ER) Stress: Inactivation of NR4A1 by this compound can lead to ER stress, a condition that can trigger apoptosis when cellular damage is irreparable.[4] This is evidenced by the increased expression of ER stress markers such as ATF4, XBP-1s, and CHOP.[4]
-
Inhibition of mTOR Signaling: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in pancreatic cancer cell lines.
Table 1: In Vitro Growth Inhibitory Effects of this compound
| Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| L3.6pL | 48 hours | 11.35 | [2] |
| MiaPaCa-2 | 48 hours | 13.87 | [2] |
| Panc1 | 48 hours | 15.61 | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer research.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines and calculate the IC50 value.
Materials:
-
Pancreatic cancer cell lines (e.g., PSN-1, L3.6pL, MiaPaCa-2, Panc1)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% antibiotics
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 µM to 50 µM. Also, prepare a vehicle control with DMSO at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression levels of key proteins involved in apoptosis and cell survival signaling pathways.
Materials:
-
Pancreatic cancer cells
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-survivin, anti-cleaved caspase-3, anti-cleaved PARP, anti-NR4A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate pancreatic cancer cells and treat them with various concentrations of this compound (e.g., 10, 15, 20 µM) or DMSO for a specified time (e.g., 24 or 48 hours).[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
In Vivo Tumor Growth Inhibition Study (Orthotopic Mouse Model)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an orthotopic pancreatic cancer mouse model.
Materials:
-
Athymic nude mice
-
L3.6pL human pancreatic cancer cells
-
This compound
-
Corn oil (vehicle)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Harvest L3.6pL cells from subconfluent cultures.[2]
-
Surgically implant the L3.6pL cells into the pancreas of athymic nude mice.[2]
-
Allow the tumors to establish for a period of 7 days.[2]
-
Randomize the mice into two groups: a control group receiving corn oil and a treatment group receiving this compound.
-
Administer this compound by oral gavage at a dose of 30 mg/kg/day for 28 days.[2]
-
Monitor the body weight of the mice throughout the study.
-
At the end of the treatment period, sacrifice the mice and excise the primary pancreatic tumors.
-
Measure the tumor volume and weight.[2]
-
Tumor tissues can be further processed for immunohistochemical analysis of markers like apoptosis (TUNEL assay).[2]
Visualizations
Signaling Pathway of this compound in Pancreatic Cancer
Caption: this compound antagonizes NR4A1, leading to apoptosis and growth inhibition.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating this compound's in vitro effects on pancreatic cancer cells.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: Causal chain from this compound treatment to tumor suppression in pancreatic cancer.
References
- 1. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the orphan nuclear receptor TR3/Nur77 inhibits pancreatic cancer cell and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Transcription factors specificity protein and nuclear receptor 4A1 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
DIM-C-pPhOH solubility and stability issues
Welcome to the technical support center for DIM-C-pPhOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable diindolylmethane compound that functions as a potent antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1] In many cancer cell lines, NR4A1 acts as a pro-oncogenic factor.[2][3] By antagonizing NR4A1, this compound inhibits cancer cell growth, induces apoptosis (programmed cell death), and triggers cellular stress.[4][5] Its mechanism involves the modulation of key signaling pathways, including the inhibition of mTOR signaling.[2][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is a hydrophobic compound and is practically insoluble in water. The recommended solvents for creating stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5] It is soluble up to 100 mM in both DMSO and ethanol.[1] For cell culture experiments, DMSO is the most commonly used solvent.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO.[5] Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Storage Recommendations:
-
Solid Powder: Store at -20°C for up to 3 years.
-
Stock Solution in DMSO:
-
Store at -80°C for up to 2 years.
-
Store at -20°C for up to 1 year.[4]
-
Q4: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. The precipitation, often called "crashing out," occurs because the compound's solubility dramatically decreases when the DMSO stock is diluted into the aqueous environment of the cell culture medium. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity to your cells. A DMSO control should always be included in your experiments.
-
Use Warm Medium: Always add the compound to pre-warmed (37°C) cell culture medium, as solubility tends to decrease at lower temperatures.
-
Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to a large volume of medium, perform an intermediate dilution step. For example, dilute your 100 mM stock to 10 mM in DMSO first, and then add the required volume of the 10 mM stock to your pre-warmed medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Determine Maximum Soluble Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in your specific medium. You can determine the maximum usable concentration by preparing serial dilutions and visually inspecting for precipitation after incubation at 37°C.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause 1: Compound Degradation
-
Solution: Ensure that stock solutions have been stored correctly at -80°C or -20°C and that the number of freeze-thaw cycles has been minimized. If there is any doubt about the stability of the stock, prepare a fresh solution from the solid powder.
Possible Cause 2: Sub-optimal Concentration
-
Solution: The effective concentration of this compound can vary between cell lines. Most in vitro studies report using concentrations in the range of 10-25 µM.[4] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Possible Cause 3: Cell Line Insensitivity
-
Solution: The biological effects of this compound are dependent on the expression and pro-oncogenic activity of its target, NR4A1.[3] Verify the expression level of NR4A1 in your cell line of interest via western blot or qPCR. Cell lines with low or absent NR4A1 expression may not respond to this compound.
Issue 2: Compound Precipitation in Cell Culture
Possible Cause 1: Exceeding Aqueous Solubility
-
Solution: Even with a low final DMSO concentration, the final concentration of this compound might be too high for the aqueous medium, especially in serum-free conditions. Serum proteins can sometimes help to stabilize hydrophobic compounds. Consider the following:
-
Lower the final working concentration of this compound.
-
If your experimental design allows, ensure that the medium contains fetal bovine serum (FBS) or another source of protein.
-
Possible Cause 2: Interaction with Media Components
-
Solution: Certain components in complex cell culture media could potentially interact with the compound and reduce its solubility. If you suspect this, you can test the solubility of this compound in a simpler buffered salt solution (like PBS) at the same final DMSO concentration to see if the precipitation is medium-specific.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 338.40 g/mol | [1][5] |
| Solubility in DMSO | Up to 200 mg/mL (~591 mM) | [5] |
| Solubility in Ethanol | Up to 100 mM | [1] |
| Solubility in Water | Insoluble | [5] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Stock in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [4] |
Table 2: Typical Experimental Concentrations
| Cell Line(s) | Assay Type | Concentration Range | Incubation Time | Source(s) |
| ACHN and 786-O (Renal Cancer) | Cell Proliferation (IC50) | 13.0 - 13.6 µM | 24 hours | [4] |
| ACHN and 786-O (Renal Cancer) | Apoptosis (Annexin V) | 20 µM | 24 hours | [4] |
| RKO and SW480 (Colon Cancer) | Cell Growth (IC50) | 21.2 - 21.4 µM | 48 hours | |
| MCF7 (Breast Cancer) | Anticancer Assay | 2 µM | 24 hours | [5] |
| MDA-MB-231 and SKBR3 (Breast Cancer) | Western Blot | 15 - 20 µM | 24 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare a 100 mM Stock Solution:
-
Allow the solid this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of powder and dissolve it in anhydrous DMSO to a final concentration of 100 mM. For example, dissolve 3.38 mg of this compound in 100 µL of DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
-
Prepare an Intermediate Dilution (e.g., 10 mM):
-
In a sterile microcentrifuge tube, dilute the 100 mM stock solution 1:10 in anhydrous DMSO to create a 10 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To achieve a final concentration of 20 µM in your cell culture well, you will need to dilute your 10 mM intermediate stock 1:500 in the final volume of medium. For example, add 2 µL of the 10 mM stock to 1 mL of medium.
-
Add the stock solution dropwise to the medium while gently swirling the tube or plate.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Note: Always include a vehicle control (e.g., 0.1% DMSO in medium) in your experiment.
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment:
-
Prepare a series of working solutions of this compound in your complete cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Nuclear receptor 4A1 (NR4A1) antagonists induce ROS-dependent inhibition of mTOR signaling in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing DIM-C-pPhOH In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DIM-C-pPhOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this promising NR4A1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high in vivo bioavailability with this compound?
A1: The principal challenge is the rapid metabolism of this compound.[1][2] Pharmacokinetic studies have revealed that the compound exhibits low serum levels and is quickly metabolized, primarily through conjugation of its hydroxyl group.[1][2] This rapid clearance significantly reduces its systemic exposure and therapeutic efficacy.
Q2: What are the main strategies to overcome the low bioavailability of this compound?
A2: There are two primary approaches to enhance the in vivo bioavailability of this compound:
-
Structural Modification (Buttressed Analogs): This involves synthesizing analogs of this compound with substituents at the 3' and/or 5' positions of the hydroxyphenyl ring. These "buttressed" analogs are designed to sterically hinder the metabolic enzymes responsible for conjugation, thereby slowing down the rate of metabolism.[1][2]
-
Advanced Formulation Strategies: Encapsulating this compound in advanced drug delivery systems can protect it from rapid metabolism and enhance its absorption. Promising strategies for related compounds like 3,3'-diindolylmethane (B526164) (DIM) include Nanostructured Lipid Carriers (NLCs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can improve solubility and lymphatic uptake.[3][4][5][6][7]
Q3: How much improvement in bioavailability can be expected with these strategies?
A3: While specific pharmacokinetic data for this compound formulations is still emerging, studies on closely related DIM compounds demonstrate substantial improvements. For instance, NLC formulations of novel C-substituted DIM derivatives have shown a significant increase in oral bioavailability. One study reported a 4.73-fold increase in maximum plasma concentration (Cmax) and an 11.19-fold increase in the area under the curve (AUC) for a DIM analog in an NLC formulation compared to the free drug.
Troubleshooting Guides
Issue 1: Low and inconsistent plasma concentrations of this compound in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Metabolism | Synthesize and test buttressed analogs of this compound with substitutions (e.g., 3-Cl, 3,5-Br2, 3-Cl-5-OCH3) ortho to the hydroxyl group.[1][2] | Increased plasma half-life and overall exposure (AUC) due to decreased metabolic clearance. |
| Poor Solubility and Permeability | Formulate this compound in a Nanostructured Lipid Carrier (NLC) system.[3][4][5][6][7] | Improved dissolution in the gastrointestinal tract and enhanced absorption, leading to higher and more consistent plasma concentrations. |
| Suboptimal Dosing Vehicle | For preclinical studies, ensure proper solubilization. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[8] | Consistent and complete dosing of the compound, reducing variability in absorption. |
| Improper Oral Gavage Technique | Review and refine the oral gavage procedure to ensure the full dose is administered to the stomach without causing stress or injury to the animal. | Reduced variability between individual animals and more reliable pharmacokinetic data. |
Issue 2: High variability in tumor growth inhibition in xenograft models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Drug Exposure | Implement one of the bioavailability enhancement strategies (buttressed analogs or NLC formulation) to ensure more consistent systemic drug levels. | More uniform and potent inhibition of tumor growth across the cohort of animals. |
| Tumor Model Variability | Ensure consistency in tumor cell implantation, animal age, and weight. Randomize animals into treatment and control groups carefully. | Reduced inter-animal variability in tumor growth rates, allowing for a clearer assessment of the compound's efficacy. |
| Sub-therapeutic Dosing | If using a modified, more potent analog, perform dose-response studies to determine the new optimal therapeutic dose, which may be significantly lower than that of the parent this compound.[1][2] | Maximized therapeutic effect while minimizing potential toxicity. |
Data Presentation
Table 1: In Vivo Efficacy of this compound and a Buttressed Analog in a Mouse Xenograft Model
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| This compound | 30 | 30-60 | [1][2] |
| 3-Cl, 3,5-Br2, and 3-Cl-5-OCH3 Buttressed Analogs | 5-10 | Potent Inhibition | [1][2] |
| This compound-3-Cl-5-OCH3 | 2 | Significant Inhibition | [1][2] |
Table 2: Pharmacokinetic Parameters of a C-Substituted DIM Analog in Free Form vs. NLC Formulation in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Bioavailability (AUC) |
| Free Drug | 30 | 0.8 ± 0.15 | 12.5 ± 2.5 | - |
| NLC Formulation | 30 | 3.8 ± 0.5 | 140.2 ± 15.8 | 11.19 |
*Data for a representative C-substituted DIM analog, highlighting the potential of NLC formulations.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound or analog/formulation
-
Appropriate dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the pharynx. Do not force the needle.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance will be felt), slowly administer the compound from the syringe.
-
Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the animal for any signs of distress, such as labored breathing or fluid from the nose.
Protocol 2: Quantification of this compound in Mouse Plasma using LC-MS/MS
Materials:
-
Mouse plasma samples
-
Internal standard (a structurally similar compound not present in the sample)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Simplified NR4A1 signaling pathway targeted by this compound.
References
- 1. Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Nanostructured lipid carriers for oral bioavailability enhancement of raloxifene: Design and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
minimizing off-target effects of DIM-C-pPhOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and effectively use DIM-C-pPhOH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3][4] It functions by binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[3] This leads to the modulation of various downstream signaling pathways involved in cancer cell growth, survival, and apoptosis.[1][5][6]
Q2: What are the expected on-target effects of this compound treatment in cancer cells?
A2: The primary on-target effects of this compound, mediated through NR4A1 antagonism, include:
-
Inhibition of cell proliferation and growth : Observed in various cancer cell lines, including renal, breast, pancreatic, and colon cancer.[1][4][7]
-
Induction of apoptosis : Evidenced by increased Annexin V staining and cleavage of caspases 7, 8, and 3, as well as PARP.[1][4][5]
-
Inhibition of mTOR signaling : This occurs through the induction of sestrin 2 and activation of AMPKα.[1][5]
-
Downregulation of pro-survival genes : Expression of genes like survivin and Bcl-2 is reduced.[1][4]
-
Induction of cellular stress : Promotes ROS/endoplasmic reticulum stress.
Q3: What are the potential off-target effects or limitations of this compound?
A3: While specific off-target interactions are not extensively documented in the provided search results, potential issues and limitations include:
-
Rapid Metabolism : this compound is known to be rapidly metabolized, which can limit its in vivo efficacy.[7] This has led to the development of "buttressed" analogs with improved stability and potency.[7]
-
Broad Downstream Effects : As NR4A1 regulates a wide array of genes, its antagonism can lead to broad biological effects that may be considered "off-target" in the context of a specific experimental question.
-
Potential for Affecting Other NR4A Subfamily Members : Some bis-indole-derived compounds have been shown to bind to NR4A2 (Nurr1), another member of the NR4A subfamily.[8] This suggests a possibility of cross-reactivity.
-
General Cellular Toxicity at High Concentrations : Like any small molecule, high concentrations of this compound may induce cellular stress and toxicity independent of its action on NR4A1.
Q4: Are there more potent or specific alternatives to this compound?
A4: Yes, researchers have developed "buttressed" analogs of this compound to address its rapid metabolism and improve potency.[7] These analogs, which include substitutions at the ortho position of the hydroxyl group, have been shown to be more potent inhibitors of NR4A1-regulated gene expression and tumor growth in preclinical models.[7] An example is the 3,5-dibromo analog (this compound-3,5-Br2).[5]
Troubleshooting Guide
Issue 1: No observable effect on cell proliferation or apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 in your specific cell line. | Protocol: Seed cells at an appropriate density. The following day, treat with a range of this compound concentrations (e.g., 1 µM to 50 µM). Assess cell viability after 24, 48, and 72 hours using an MTS or similar assay. |
| Insufficient Treatment Duration | Conduct a time-course experiment. | Protocol: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response) and measure the desired endpoint (e.g., apoptosis) at various time points (e.g., 12, 24, 48, 72 hours). |
| Low or Absent NR4A1 Expression | Verify NR4A1 expression in your cell line. | Protocol: Perform Western blot or qRT-PCR to determine the protein or mRNA expression level of NR4A1 in your cells. Compare to a positive control cell line if available. |
| Compound Instability | Ensure proper storage and handling of the compound. | Protocol: Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Issue 2: Observing an effect, but unsure if it is NR4A1-dependent.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Effect | Use NR4A1 knockdown (siRNA) as a control. The phenotype of NR4A1 knockdown should mimic the effect of this compound.[3][4][6][9] | Protocol: NR4A1 Knockdown. Transfect cells with a validated siRNA targeting NR4A1 or a non-targeting control siRNA. After 48-72 hours, confirm NR4A1 knockdown by Western blot or qRT-PCR. Then, assess the same phenotype (e.g., cell growth, apoptosis, gene expression) that was observed with this compound treatment.[9] |
| Off-Target Effect | Perform a rescue experiment by overexpressing NR4A1. | Protocol: NR4A1 Overexpression. Transfect cells with an NR4A1 expression vector or an empty vector control. Treat with this compound. The growth-inhibitory effects of this compound should be attenuated in cells overexpressing NR4A1.[3] |
| Off-Target Effect | Use a luciferase reporter assay to confirm inhibition of NR4A1 transcriptional activity. | Protocol: Luciferase Reporter Assay. Co-transfect cells with an NR4A1-responsive reporter plasmid (containing Nur77 binding response elements) and a control plasmid. Treat with this compound and measure luciferase activity. A decrease in activity indicates on-target engagement.[3][10] |
Quantitative Data Summary
Table 1: IC50 Values for Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| ACHN | Renal | 13.6 | Not Specified |
| 786-O | Renal | 13.0 | Not Specified |
| RKO | Colon | 21.2 | 48 hours |
| SW480 | Colon | 21.4 | 48 hours |
| RH30 | Rhabdomyosarcoma | ~15-20 | 24 hours |
| RD | Rhabdomyosarcoma | ~29 | 24 hours |
Data compiled from multiple sources.[1][3][10]
Key Signaling Pathways and Experimental Workflows
// Nodes DIM_C_pPhOH [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NR4A1 [label="NR4A1 (Nur77)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sestrin2 [label="Sestrin 2", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPKα", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; ProSurvival [label="Pro-Survival Genes\n(Survivin, Bcl-2, EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\n Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DIM_C_pPhOH -> NR4A1 [label="Inhibits", arrowhead=tee]; NR4A1 -> ProSurvival [label="Regulates", arrowhead=normal]; NR4A1 -> mTOR [label="Activates", arrowhead=normal]; DIM_C_pPhOH -> Sestrin2 [label="Induces", arrowhead=normal]; Sestrin2 -> AMPK [label="Activates", arrowhead=normal]; AMPK -> mTOR [label="Inhibits", arrowhead=tee]; ProSurvival -> CellGrowth [label="Promotes", arrowhead=normal]; mTOR -> CellGrowth [label="Promotes", arrowhead=normal]; CellGrowth -> Apoptosis [label="Inhibits", arrowhead=tee];
// Invisible edges for alignment {rank=same; DIM_C_pPhOH;} {rank=same; NR4A1; Sestrin2;} {rank=same; ProSurvival; AMPK;} {rank=same; mTOR;} {rank=same; CellGrowth;} {rank=same; Apoptosis;} } DOT Caption: Signaling pathway of this compound.
// Nodes Start [label="Observe Phenotype with\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Question [label="Is the effect\nNR4A1-dependent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; siRNA [label="Control 1:\nNR4A1 Knockdown (siRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Overexpression [label="Control 2:\nNR4A1 Overexpression (Rescue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reporter [label="Control 3:\nLuciferase Reporter Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare1 [label="Does phenotype\nmimic this compound?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Compare2 [label="Is phenotype\nattenuated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Compare3 [label="Is reporter activity\ninhibited?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OnTarget [label="Conclusion:\nEffect is likely ON-TARGET", fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Conclusion:\nEffect is likely OFF-TARGET", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Question; Question -> siRNA; Question -> Overexpression; Question -> Reporter; siRNA -> Compare1; Overexpression -> Compare2; Reporter -> Compare3; Compare1 -> OnTarget [label="Yes"]; Compare1 -> OffTarget [label="No"]; Compare2 -> OnTarget [label="Yes"]; Compare2 -> OffTarget [label="No"]; Compare3 -> OnTarget [label="Yes"]; Compare3 -> OffTarget [label="No"]; } DOT Caption: Workflow for validating on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and handling of DIM-C-pPhOH
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of DIM-C-pPhOH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[4]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[5][6]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[3][4] It is soluble up to 100 mM in DMSO and ethanol.[3] For example, the solubility in DMSO is approximately 68 mg/mL to 200 mg/mL, and in ethanol, it is about 20 mg/mL.[4][7]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[8] A suitable respirator should also be used.[8]
Q5: What are the known hazards associated with this compound?
This compound is classified as having acute oral toxicity (Category 4) and is hazardous to the aquatic environment (acute and chronic, Category 1).[8] It should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4]
Q6: Are there any substances that are incompatible with this compound?
Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8]
Troubleshooting Guide
Issue: Difficulty Dissolving the Compound
-
Possible Cause: The compound may not be readily soluble in the chosen solvent at room temperature.
-
Solution:
Issue: Compound Appears Unstable or Degraded
-
Possible Cause: Improper storage conditions or exposure to incompatible substances.
-
Solution:
-
Verify that the solid compound has been consistently stored at -20°C.[1][2][3]
-
Confirm that stock solutions have been stored at -20°C or -80°C for the appropriate duration (up to 1 or 2 years, respectively).[5][6]
-
Ensure the compound has not come into contact with strong acids, alkalis, or oxidizing/reducing agents.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[4] |
| Stock Solution | -20°C | 1 year[5][6] |
| Stock Solution | -80°C | 2 years[5][6] |
Table 2: Solubility Data
| Solvent | Concentration |
| DMSO | Soluble to 100 mM[3] (~68-200 mg/mL[7]) |
| Ethanol | Soluble to 100 mM[3] (~20 mg/mL[4]) |
| Dimethyl Formamide (DMF) | ~30 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a chemical fume hood using appropriate personal protective equipment.
-
In a sterile tube, add the appropriate volume of a recommended solvent (e.g., DMSO) to the solid compound to achieve the desired concentration.
-
Cap the tube securely and vortex or sonicate until the solid is completely dissolved. If necessary, gently warm the solution.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5][6]
Visualizations
Caption: Workflow for the storage and preparation of this compound solutions.
Caption: Troubleshooting guide for this compound solubility problems.
References
- 1. This compound | Nerve Growth Factor IB-like Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.cn [selleck.cn]
Technical Support Center: Overcoming Resistance to DIM-C-pPhOH Treatment in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DIM-C-pPhOH treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the nuclear receptor 4A1 (NR4A1).[1][2] By binding to NR4A1, it inhibits its pro-oncogenic functions, leading to the suppression of cancer cell growth, induction of apoptosis, and modulation of cellular stress responses.[1][3]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to inhibit mTOR signaling.[1][4] In p53 wild-type cells, it can activate the p53/sestrin2/AMPKα axis, which in turn inhibits mTOR.[3] It also downregulates the expression of Sp1-regulated genes like survivin and Bcl-2.[3][5]
Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary between cell lines. For example, in ACHN and 786-O renal cancer cells, the IC50 values are approximately 13.6 µM and 13.0 µM, respectively.[1][2] In RKO and SW480 colon cancer cells, the IC50 values are around 21.2 µM and 21.4 µM after 48 hours of treatment.[3]
Q4: Is there any information on analogs of this compound with improved potency?
A4: Yes, "buttressed" analogs of this compound have been developed to have greater potency.[6] These modifications are intended to reduce the rapid metabolism that this compound can undergo, thereby enhancing its anti-cancer effects.[6]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or complete lack of response to this compound.
This could be due to issues with the compound, the experimental setup, or inherent resistance in the cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high IC50 values.
Possible Causes and Solutions:
-
Compound Degradation: this compound, like many small molecules, can degrade if not stored properly. Ensure it is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions in DMSO and use them for a limited time.
-
Suboptimal Assay Conditions:
-
Cell Seeding Density: Too high or too low cell density can affect the calculated IC50. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Incubation Time: The effects of this compound are time-dependent. A 24-hour incubation may be sufficient to observe signaling changes, but 48 to 72 hours may be necessary to see significant effects on cell viability.
-
-
Low or Absent NR4A1 Expression: The target of this compound is NR4A1. If your cell line has very low or no expression of NR4A1, it will likely be intrinsically resistant. Assess NR4A1 protein and mRNA levels using Western blot and qPCR, respectively.
Issue 2: Development of acquired resistance after initial sensitivity to this compound.
Cells may develop resistance over time through various molecular mechanisms.
Troubleshooting Workflow:
Caption: Investigating mechanisms of acquired resistance.
Possible Causes and Solutions:
-
NR4A1 Mutation: Although not yet documented for this compound, mutations in the drug target's binding site are a common mechanism of acquired resistance for other targeted therapies. Sequencing the NR4A1 gene in resistant cells, particularly the ligand-binding domain, may reveal mutations that prevent this compound from binding effectively.
-
Alterations in Downstream Signaling:
-
mTOR Pathway Reactivation: Since this compound inhibits mTOR, resistant cells might have mutations in mTOR that render it constitutively active or resistant to upstream inhibition.
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one survival pathway by upregulating another. Activation of the PI3K/AKT pathway is a common resistance mechanism to mTOR inhibitors. Assess the phosphorylation status of key proteins in these alternative pathways.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can pump the drug out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multidrug resistance. Evaluate the expression of ABC transporter genes and test whether resistance can be reversed by co-treatment with known efflux pump inhibitors.
-
Changes in p53 Status: The pro-apoptotic effects of this compound can be dependent on functional p53.[3] Loss of p53 function in a cell population could lead to resistance. Verifying the p53 status in resistant cells is recommended.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |
| ACHN | Renal Cell Carcinoma | 13.6 | Not Specified | [1][2] |
| 786-O | Renal Cell Carcinoma | 13.0 | Not Specified | [1][2] |
| RKO | Colon Cancer | 21.2 | 48 | [3] |
| SW480 | Colon Cancer | 21.4 | 48 | [3] |
Table 2: Potential Markers to Assess in this compound Resistant vs. Sensitive Cells
| Marker | Method | Expected Change in Resistant Cells | Potential Implication |
| NR4A1 | Sequencing | Mutation in Ligand-Binding Domain | Impaired drug-target interaction |
| p-mTOR (Ser2448) | Western Blot | Increased/Restored Phosphorylation | Reactivation of downstream signaling |
| p-AKT (Ser473) | Western Blot | Increased Phosphorylation | Activation of bypass survival pathway |
| Survivin | Western Blot/qPCR | Increased/Restored Expression | Evasion of apoptosis |
| Bcl-2 | Western Blot/qPCR | Increased/Restored Expression | Evasion of apoptosis |
| ABCB1 (MDR1) | qPCR/Western Blot | Increased Expression | Increased drug efflux |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate percent viability. Plot the percent viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the activation state of key signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, p-mTOR, mTOR, p-AKT, AKT, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for Investigating Resistance
Caption: Workflow for resistance mechanism studies.
References
- 1. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Acquired resistance to PI3K/mTOR inhibition is associated with mitochondrial DNA mutation and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DIM-C-pPhOH as a Potent NR4A1 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) and other reported antagonists of the nuclear receptor NR4A1. The data presented herein is compiled from various studies to offer a comprehensive overview of their performance, supported by experimental evidence.
Executive Summary
NR4A1, an orphan nuclear receptor, has emerged as a promising therapeutic target in various cancers due to its role in promoting cell proliferation, survival, and migration. This compound is a well-characterized antagonist of NR4A1, demonstrating potent anti-cancer effects by directly binding to the receptor's ligand-binding domain and inhibiting its transcriptional activity. This guide compares the efficacy of this compound with other natural compounds—resveratrol, kaempferol (B1673270), and quercetin (B1663063)—that have also been identified as NR4A1 antagonists. The comparative data underscores the potential of these compounds in the development of novel cancer therapeutics.
Comparative Performance of NR4A1 Antagonists
The following tables summarize the quantitative data on the binding affinity and growth-inhibitory effects of this compound and alternative NR4A1 antagonists.
Table 1: Binding Affinity of Antagonists to NR4A1
| Compound | Dissociation Constant (KD) (µM) |
| This compound | ~0.10 - 0.29 |
| Resveratrol | 1.4 - 2.4[1] |
| Kaempferol | 3.1[2] |
| Quercetin | 0.93[2] |
Table 2: IC50 Values for Cell Growth Inhibition
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | ACHN | Kidney Cancer | 13.6 |
| 786-O | Kidney Cancer | 13.0 | |
| RKO | Colon Cancer | 21.2 | |
| SW480 | Colon Cancer | 21.4 | |
| Resveratrol | H460 | Lung Cancer | ~50-125 |
| H1299 | Lung Cancer | ~50-125 | |
| HeLa | Cervical Cancer | 200-250 | |
| MDA-MB-231 | Breast Cancer | 200-250 | |
| Kaempferol | Rh30 | Rhabdomyosarcoma | ~10-100[2] |
| Rh41 | Rhabdomyosarcoma | ~10-100[2] | |
| MDA-MB-231 | Breast Cancer | 43 | |
| Quercetin | Rh30 | Rhabdomyosarcoma | ~10-100[2] |
| Rh41 | Rhabdomyosarcoma | ~10-100[2] | |
| A549 | Lung Cancer | 5.14 - 8.65 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of NR4A1 antagonists on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the NR4A1 antagonist (e.g., this compound, resveratrol, kaempferol, or quercetin) or vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
NR4A1 Transcriptional Activity (Luciferase Reporter) Assay
This assay measures the ability of compounds to inhibit the transcriptional activity of NR4A1.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 24-well plate. Co-transfect the cells with an NR4A1 expression vector (e.g., a GAL4-NR4A1 fusion construct) and a reporter plasmid containing luciferase under the control of a responsive element (e.g., UAS-luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the NR4A1 antagonist or vehicle control.
-
Cell Lysis: After 18-24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. The percentage of inhibition of NR4A1 transcriptional activity is calculated relative to the vehicle-treated control.
Western Blot Analysis of mTOR Signaling Pathway
This technique is used to determine the effect of NR4A1 antagonists on the expression and phosphorylation of key proteins in the mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the NR4A1 antagonist or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and NR4A1) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the NR4A1 signaling pathway and a typical experimental workflow for validating NR4A1 antagonists.
Caption: NR4A1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for Validating NR4A1 Antagonist Efficacy.
References
A Comparative Guide: Unraveling the Effects of DIM-C-pPhOH and NR4A1 RNAi Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key research tools used to investigate the function of the nuclear receptor 4A1 (NR4A1), a critical regulator in various cancers. We will explore the effects of the chemical antagonist 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) and genetic silencing through RNA interference (RNAi) targeting NR4A1. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers designing experiments in cancer biology and drug discovery.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a bis-indole derived compound that functions as an antagonist or inverse agonist of NR4A1.[1] It directly binds to the ligand-binding domain of NR4A1, inhibiting its transcriptional activity.[2] This targeted chemical inhibition allows for the study of NR4A1 function in a dose-dependent and reversible manner.
NR4A1 RNAi silencing employs the cell's natural RNA interference machinery to degrade NR4A1 messenger RNA (mRNA), thereby preventing the synthesis of the NR4A1 protein. This genetic approach, typically using small interfering RNA (siRNA), offers a highly specific method to "knock down" the expression of NR4A1 and study the resulting phenotypic changes.[3][4]
Head-to-Head Comparison: Phenotypic and Molecular Effects
Numerous studies have demonstrated that the effects of this compound treatment often parallel those observed with NR4A1 knockdown, reinforcing the specificity of this compound as an NR4A1 antagonist.[2][5][6][7][8]
Data Presentation: Summary of Quantitative Effects
The following tables summarize the comparative effects of this compound and NR4A1 RNAi on key cellular processes in various cancer cell lines.
Table 1: Effects on Cell Proliferation and Apoptosis
| Parameter | This compound | NR4A1 RNAi Silencing | Cancer Cell Lines | References |
| Cell Proliferation | Inhibition | Inhibition | Breast, Colon, Pancreatic, Endometrial, Rhabdomyosarcoma | [2][5][6][7][9][10] |
| IC50 (Cell Proliferation) | 13.0 - 13.6 µM | Not Applicable | ACHN, 786-O (Renal) | [9] |
| Apoptosis | Induction | Induction | Breast, Colon, Pancreatic, Endometrial, Rhabdomyosarcoma | [2][5][6][7][9][10] |
| Annexin V Staining | Increased | Increased | ACHN, 786-O (Renal), Rh30 (Rhabdomyosarcoma) | [9][11] |
| Caspase Cleavage (e.g., Caspase 3, 7, 8, PARP) | Increased | Increased | ACHN, 786-O (Renal), Pancreatic, Rh30 (Rhabdomyosarcoma) | [9][10][11][12] |
Table 2: Effects on Key Signaling Pathways and Gene Expression
| Target/Pathway | This compound Effect | NR4A1 RNAi Effect | Cancer Cell Lines | References |
| mTOR Signaling | Inhibition | Inhibition | Colon, Endometrial, Rhabdomyosarcoma | [2][6][7] |
| Sp-regulated genes (e.g., survivin, bcl-2, EGFR) | Decreased Expression | Decreased Expression | Colon, Breast, Renal | [2][5][9] |
| TGFβ-induced Invasion | Inhibition | - | Breast | [1] |
| p53 Activation | Activation (in p53 WT cells) | Activation (in p53 WT cells) | Colon | [2] |
| Sestrin 2 Expression | Induction | Induction | Colon, Renal, Endometrial, Rhabdomyosarcoma | [2][6][7][9] |
| AMPKα Activation | Activation | Activation | Colon, Renal, Endometrial, Rhabdomyosarcoma | [2][6][7][9] |
| β1-integrin Expression | Decreased Expression | - | Breast | [9] |
| Thioredoxin Domain-Containing 5 (TXNDC5) | Decreased Expression | Decreased Expression | Breast, Rhabdomyosarcoma | [5][11] |
| Isocitrate Dehydrogenase 1 (IDH1) | Decreased Expression | Decreased Expression | Breast, Rhabdomyosarcoma | [5][11] |
| Reactive Oxygen Species (ROS) | Induction | Induction | Endometrial, Rhabdomyosarcoma | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments cited in the comparison.
Cell Viability Assay (e.g., MTT or Cell Counting)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) or transfect with siNR4A1 and a non-targeting control siRNA.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Counting: Alternatively, detach cells with trypsin and count them using a hemocytometer or an automated cell counter.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound or transfection with siNR4A1, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NR4A1, cleaved PARP, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Interference (RNAi) Protocol
-
siRNA Design and Synthesis: Obtain at least two different validated siRNAs targeting NR4A1 and a non-targeting control siRNA.
-
Cell Seeding: Plate cells in 6-well plates or other suitable formats to achieve 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation: Assess the knockdown efficiency by measuring NR4A1 mRNA levels using real-time quantitative PCR (RT-qPCR) or protein levels by Western blot.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative mechanism of this compound and NR4A1 RNAi on downstream signaling.
Caption: A generalized experimental workflow for comparing the effects of this compound and NR4A1 RNAi.
Caption: Logical framework for studying NR4A1 function using this compound and RNAi.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA interference - Wikipedia [en.wikipedia.org]
- 4. RNA interference: Mechanism and applications | Abcam [abcam.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NR4A1 (TR3) in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DIM-C-pPhOH and Other C-DIM Analogs in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of 1,1-bis(3’-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) and other C-DIM (diindolylmethane) analogs in the context of colon cancer. The information presented is collated from preclinical studies and is intended to inform research and drug development efforts.
Executive Summary
C-DIM analogs are a class of compounds that have demonstrated significant anti-neoplastic activity in various cancers, including colon cancer. A key mechanism of their action is the antagonism of the nuclear receptor 4A1 (NR4A1), a transcription factor implicated in cancer cell proliferation, survival, and migration.[1] this compound has been extensively studied as a prototypical NR4A1 antagonist.[2] However, newer generations of C-DIM analogs, including "buttressed" and "3,5-disubstituted" analogs, have been developed and exhibit enhanced potency. This guide summarizes the available quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Comparison of C-DIM Analogs
The following tables summarize the key performance indicators of this compound and other C-DIM analogs based on available experimental data.
Table 1: Inhibition of Colon Cancer Cell Growth (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | RKO | 21.2 | [2] |
| This compound | SW480 | 21.4 | [2] |
| DIM-3,5-Cl₂ | RKO | Cytotoxic (exact IC50 not specified) | [3] |
| DIM-3-Br-5-OCF₃ | RKO | Cytotoxic (exact IC50 not specified) | [3] |
Table 2: Binding Affinity to NR4A1 Ligand-Binding Domain (LBD)
| Compound | Kd (µM) | Citation |
| DIM-C-pPhCF₃ | 0.1 | [2] |
| This compound | 0.11 | [2] |
| DIM-C-pPhBr | 0.41 | [2] |
| DIM-C-pPhH | 0.49 | [2] |
| DIM-C-pPhCN | 0.53 | [2] |
| DIM-C-pPhCl | 0.57 | [2] |
| DIM-C-pPhI | 0.74 | [2] |
| DIM-C-pPhCO₂Me | 0.74 | [2] |
| DIM-3-Br-5-OCH₃ | 1.8 | [4] |
| DIM-3-Br-5-OCF₃ | 2.0 | [4] |
| DIM-3-Cl-5-OCF₃ | 2.3 | [4] |
| DIM-3-Cl-5-CF₃ | 3.1 | [4] |
| DIM-3,5-Cl₂ | 7.7 | [6] |
Note: Lower Kd values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colon cancer cells (e.g., RKO, SW480) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of C-DIM analogs or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment with C-DIM analogs, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for NR4A1 Transcriptional Activity
-
Cell Transfection: Colon cancer cells are seeded in 24-well plates and co-transfected with an NR4A1-responsive luciferase reporter plasmid (e.g., pGL3-NBRE3-Luc) and a control plasmid for normalization (e.g., pRL-TK).
-
Compound Treatment: After 24 hours of transfection, cells are treated with C-DIM analogs or vehicle control for an additional 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as a fold change relative to the vehicle-treated control.
Mandatory Visualization
Signaling Pathway of C-DIM Analogs in Colon Cancer
Caption: C-DIM analogs antagonize NR4A1, leading to the inhibition of pro-oncogenic gene expression and mTOR signaling, ultimately inducing apoptosis and suppressing colon cancer cell proliferation.
Experimental Workflow for Comparing C-DIM Analogs
Caption: A typical experimental workflow for the comparative evaluation of C-DIM analogs in colon cancer cell lines.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of DIM-C-pPhOH and its Buttressed Analogs as NR4A1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) and its more robust, buttressed analogs. These compounds are antagonists of the nuclear receptor 4A1 (NR4A1), a key regulator in cancer cell proliferation and survival. The data presented herein, supported by detailed experimental protocols, demonstrates the enhanced potency of buttressed analogs in preclinical cancer models.
Enhanced Efficacy of Buttressed Analogs: A Quantitative Overview
Buttressed analogs of this compound were designed to overcome the rapid metabolism of the parent compound, thereby increasing their biological activity. The addition of substituents ortho to the hydroxyl group on the phenyl ring sterically hinders metabolic conjugation, leading to improved potency.[1]
In Vitro Efficacy
The buttressed analogs exhibit significantly greater potency in various in vitro assays compared to this compound. While this compound typically requires concentrations of 15-20 μM to induce the expression of NR4A1-regulated pro-apoptotic proteins like p21 and SERPINB5, the buttressed analogs achieve the same effect at a lower concentration of 5 μM.[1]
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the induction of NR4A1-regulated genes and the half-maximal effective concentrations (EC50) for functional responses by a series of buttressed analogs in breast cancer cell lines.
Table 1: In Vitro Efficacy of Buttressed this compound Analogs [1]
| Buttressed Analog Substituent | IC50 for Gene Induction (μM) | EC50 for Functional Responses (μM) |
| 3-Cl | 0.19 - 4.97 | 2.11 - 6.46 |
| 3,5-Br2 | 0.19 - 4.97 | 2.11 - 6.46 |
| 3-Cl-5-OCH3 | 0.19 - 4.97 | 2.11 - 6.46 |
| Other buttressed analogs | 0.19 - 4.97 | 2.11 - 6.46 |
Note: Functional responses include inhibition of cell growth and migration, and induction of apoptosis.
In Vivo Efficacy
The enhanced potency of buttressed analogs is also evident in in vivo studies. While this compound has been shown to inhibit tumor growth by 40-60% at a dose of 30 mg/kg/day, the buttressed analog 1,1-bis(3'-indolyl)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methane (this compound-3-Cl-5-OCH3) demonstrates significant tumor growth inhibition at a much lower dose of 2 mg/kg/day, making it at least an order of magnitude more potent.[1]
Table 2: In Vivo Efficacy of this compound vs. a Buttressed Analog
| Compound | Dose | Tumor Growth Inhibition |
| This compound | 30 mg/kg/day | 40-60%[1] |
| This compound-3-Cl-5-OCH3 | 2 mg/kg/day | Significant inhibition[1] |
Mechanism of Action: NR4A1 Antagonism and Downstream Signaling
Both this compound and its buttressed analogs function as antagonists of NR4A1. By binding to this nuclear receptor, they inhibit its pro-oncogenic activity, which includes the regulation of genes involved in cell proliferation, survival, and migration. One of the key downstream pathways affected is the mTOR signaling pathway. Antagonism of NR4A1 leads to the inhibition of mTOR, a central regulator of cell growth and metabolism.[2][3]
Caption: NR4A1-mediated signaling and its inhibition by DIM compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Buttressed this compound Analogs
Buttressed analogs of this compound are synthesized through a straightforward acid-catalyzed condensation reaction between indole (B1671886) and a substituted p-hydroxybenzaldehyde.
Caption: General workflow for the synthesis of buttressed this compound analogs.
Procedure:
-
Dissolve the substituted p-hydroxybenzaldehyde (1 equivalent) and indole (2 equivalents) in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of an acid catalyst (e.g., iodine or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete, as monitored by thin-layer chromatography.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure buttressed analog.
NR4A1 Antagonist Activity Assay (Luciferase Reporter Assay)
This assay is used to determine the antagonist activity of the compounds on NR4A1-dependent transactivation.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells (e.g., SKBR3 breast cancer cells) in a multi-well plate.
-
Co-transfect the cells with a chimeric GAL4-NR4A1 expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound or its buttressed analogs. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After the incubation period (e.g., 24 hours), lyse the cells using a lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Calculate the percentage of inhibition of NR4A1-dependent transactivation relative to the vehicle control.
-
In Vivo Tumor Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of the compounds in a living organism.
Caption: Workflow for in vivo xenograft studies to assess anti-tumor efficacy.
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Implant the cells orthotopically into the mammary fat pad of female athymic nude mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, and buttressed analogs).
-
Administer the compounds daily via oral gavage at the specified doses.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Weigh the excised tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Tumor tissues can be further analyzed for the expression of relevant biomarkers by immunohistochemistry or western blotting.
-
Conclusion
The development of buttressed analogs of this compound represents a significant advancement in the pursuit of potent NR4A1 antagonists for cancer therapy. The structural modification to hinder metabolism has translated into a substantial increase in both in vitro and in vivo efficacy. These second-generation compounds demonstrate superior anti-cancer properties at lower concentrations, highlighting their potential for further clinical development. The experimental data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to target NR4A1-driven malignancies.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor 4A1 (NR4A1) as a Drug Target for Renal Cell Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of DIM-C-pPhOH for NR4A1: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise targeting of nuclear receptors is paramount. This guide provides an objective comparison of the diindolylmethane derivative, DIM-C-pPhOH, and its specificity for the nuclear receptor NR4A1 (Nur77), benchmarked against other alternative compounds. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Overview of this compound and NR4A1
The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a critical role in cell proliferation, apoptosis, and inflammation.[1] Its involvement in various cancers has made it a significant target for drug discovery. 1,1-Bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (this compound) is a member of the C-DIM (diindolylmethane) family of compounds that has been identified as a direct ligand and antagonist of NR4A1.[1] Studies have shown that the biological effects of this compound often mimic those observed with NR4A1 knockdown, suggesting a high degree of on-target activity.[1]
Quantitative Comparison of NR4A1 Ligands
The following tables summarize the binding affinities and inhibitory concentrations of this compound and other notable NR4A1 modulators. This data provides a quantitative basis for comparing their potency and, in some cases, their selectivity.
Table 1: Binding Affinities (Kd) for NR4A Receptors
| Compound | NR4A1 Kd (µM) | NR4A2 Kd (µM) | Notes |
| This compound | 0.11[2] | Not Reported | High affinity for NR4A1. |
| DIM-C-pPhCF3 | 0.1[1] | Not Reported | A C-DIM analog with comparable high affinity. |
| DIM-C-pPhBr | 0.41[1] | Not Reported | A C-DIM analog with slightly lower affinity. |
| DIM-3,5-Br2 | 1.3 - 133 | 2.2 - 79 | A "buttressed" analog, characterized as a dual NR4A1/NR4A2 ligand.[3] |
| DIM-3,5-Cl2 | 1.3 - 133 | 2.2 - 79 | Another dual NR4A1/NR4A2 ligand from the "buttressed" analog series.[3] |
| Celastrol (B190767) | 0.32[4] | Not Reported | A natural triterpenoid (B12794562) that binds to NR4A1. |
| Quercetin (B1663063) | 0.93[2] | Not Reported | A natural flavonoid with antagonist activity. |
| Kaempferol | 3.1[2] | Not Reported | Another natural flavonoid that acts as an NR4A1 antagonist. |
Table 2: Half-maximal Inhibitory Concentrations (IC50) for Cell Growth
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | RKO (Colon Cancer) | 21.2 | [1] |
| This compound | SW480 (Colon Cancer) | 21.4 | [1] |
| This compound | ACHN (Renal Cancer) | 13.6 | [5] |
| This compound | 786-O (Renal Cancer) | 13.0 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's specificity for NR4A1.
Fluorescence Binding Assay
This assay directly measures the binding affinity of a ligand to the NR4A1 ligand-binding domain (LBD) by monitoring the quenching of intrinsic tryptophan fluorescence upon ligand binding.
Protocol:
-
Protein Preparation: Purify the recombinant NR4A1-LBD.
-
Assay Buffer: Prepare a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Titration: In a quartz cuvette, add a fixed concentration of NR4A1-LBD (e.g., 2 µM).
-
Ligand Addition: Sequentially add increasing concentrations of the test compound (e.g., this compound) to the cuvette.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum (typically 300-400 nm) with an excitation wavelength of 280 nm.
-
Data Analysis: Calculate the change in fluorescence intensity at the emission maximum. Plot this change against the ligand concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Luciferase Reporter Gene Assay
This cell-based assay assesses the functional effect of a compound on NR4A1's transcriptional activity. It is often used to determine whether a ligand acts as an agonist or antagonist.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line like RKO) in 96-well plates.
-
Co-transfect the cells with:
-
An expression vector for a GAL4-NR4A1-LBD fusion protein.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound (e.g., this compound).
-
Cell Lysis: After a further 24-48 hours, lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement:
-
Measure firefly luciferase activity in the cell lysate using a luminometer.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the dose-response curve and EC50 or IC50 values.
Western Blot Analysis
This technique is used to detect changes in the protein levels of NR4A1 downstream targets, such as survivin and Bcl-2, in response to treatment with a modulator.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound (e.g., this compound) for a specified time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-survivin, anti-Bcl-2) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NR4A1 signaling pathway and a typical experimental workflow for assessing compound specificity.
Caption: NR4A1 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for assessing the specificity of a compound for NR4A1.
Conclusion
The available data indicates that this compound is a high-affinity antagonist of NR4A1. Its biological effects in cancer cell lines, such as the inhibition of cell proliferation and the modulation of NR4A1 downstream targets, are consistent with its role as an NR4A1 antagonist. While this compound demonstrates potent activity towards NR4A1, the emergence of "buttressed" C-DIM analogs that exhibit dual NR4A1/NR4A2 activity highlights the importance of assessing specificity across the entire NR4A subfamily. For researchers investigating NR4A1-specific pathways, this compound remains a valuable tool. However, when considering therapeutic applications, a comprehensive profiling against NR4A2 and NR4A3 is crucial to fully understand the compound's selectivity and potential off-target effects. The natural products quercetin and celastrol also present as viable, albeit generally less potent, alternatives for modulating NR4A1 activity. This guide provides a foundational framework for the comparative assessment of this compound and other NR4A1 modulators, emphasizing the need for rigorous, multi-faceted experimental validation.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A (NR4A) Family – Orphans No More - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 5. rsc.org [rsc.org]
Evaluating the Off-Target Binding Profile of DIM-C-pPhOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the off-target binding profile of DIM-C-pPhOH, a known antagonist of the nuclear receptor 4A1 (NR4A1). Understanding the selectivity of a compound is critical in drug development to anticipate potential side effects and identify opportunities for therapeutic repositioning. While direct, comprehensive off-target screening data for this compound is not publicly available, this guide leverages data from a structurally similar analog, 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane (B114726) (C-DIM12) , to provide insights into potential off-target interactions. This information is supplemented with a comparison to standard industry screening panels and detailed experimental protocols for assessing off-target binding.
On-Target Activity of this compound
This compound is recognized as a potent antagonist of NR4A1, also known as Nur77. This on-target activity is the foundation of its investigated anti-cancer properties, which include the induction of apoptosis, inhibition of mTOR signaling, and modulation of cellular stress pathways.
Off-Target Binding Profile: Insights from a Structural Analog
Comprehensive off-target screening was conducted on C-DIM12, a close structural analog of this compound where the hydroxyl group is replaced by a chlorine atom. The study screened C-DIM12 at a concentration of 10 µM against a panel of 68 molecular targets, including receptors, transporters, and enzymes. The results, summarized in the table below, provide the most relevant available data to infer the potential off-target interactions of this compound.
| Target Class | Potential Off-Target Interaction (Observed with C-DIM12) | Implication for this compound |
| Serine/Threonine Kinases | Inhibition of various serine/threonine kinases. | Potential for modulation of diverse cellular signaling pathways. |
| Calcium Signaling | Interference with calcium signaling pathways. | May affect processes like muscle contraction, neurotransmission, and cell proliferation. |
| G-Protein Coupled Receptors (GPCRs) | Binding to and inhibition of multiple GPCRs. | Could lead to a wide range of physiological effects depending on the specific receptors. |
| Extracellular Matrix Degradation | Inhibition of enzymes involved in extracellular matrix remodeling. | Potential to impact tissue development, wound healing, and cancer metastasis. |
| Vascular and Transcriptional Regulation | Modulation of pathways involved in blood vessel formation and gene expression. | May influence angiogenesis and have broader effects on cellular function. |
Comparison with Standard Off-Target Screening Panels
To provide context for the potential off-target liabilities, the following table compares the observed interactions of the analog C-DIM12 with the target classes included in widely used commercial off-target screening panels. This comparison helps to frame the potential scope of a full off-target evaluation for this compound.
| Target Class | C-DIM12 Interaction | Eurofins SafetyScreen® Panels | DiscoverX KINOMEscan® Panel |
| GPCRs | Yes | Comprehensive coverage | Not applicable |
| Ion Channels | Not explicitly reported | Comprehensive coverage | Not applicable |
| Transporters | Not explicitly reported | Comprehensive coverage | Not applicable |
| Nuclear Receptors | On-target (NR4A1) | Included | Not applicable |
| Kinases | Yes (Serine/Threonine) | Broad panel | Extensive panel of >480 kinases |
| Enzymes | Yes (Matrix Metalloproteinases) | Broad panel | Not applicable |
This comparison highlights that a comprehensive evaluation of this compound would necessitate screening against a broad range of targets, with a particular focus on kinases and GPCRs, as suggested by the data from its structural analog.
Experimental Protocols for Off-Target Binding Assessment
To experimentally determine the off-target binding profile of this compound, a tiered approach employing various assays is recommended.
Broad Panel Screening (Primary Screen)
Objective: To identify initial "hits" or potential off-target interactions across a wide range of protein classes.
Methodology: Radioligand Binding Assays
-
Principle: This assay measures the ability of the test compound (this compound) to displace a known radiolabeled ligand from its target receptor.
-
Procedure:
-
A panel of cell membranes or purified receptors (e.g., from Eurofins SafetyScreen®) is prepared.
-
A fixed concentration of a specific high-affinity radioligand for each target is added.
-
This compound is added at a standard screening concentration (typically 1-10 µM).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
A significant reduction in bound radioactivity in the presence of this compound indicates displacement of the radioligand and a potential interaction with the target.
-
Kinase Selectivity Profiling
Objective: To specifically assess the interaction of this compound with a broad range of protein kinases.
Methodology: Kinase Activity Assays (e.g., KINOMEscan®)
-
Principle: This is a competition binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Procedure:
-
A large panel of DNA-tagged kinases is used.
-
Each kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A reduction in the amount of bound kinase indicates that this compound is binding to the kinase active site.
-
Results are typically reported as percent of control, with lower percentages indicating stronger binding.
-
Confirmatory and Potency Assays (Secondary Screen)
Objective: To confirm the initial hits from the primary screen and determine the potency (e.g., IC50 or Kd) of the interaction.
Methodology: Dose-Response Assays
-
Principle: The same assay formats as the primary screen (e.g., radioligand binding or kinase activity assays) are used, but with a range of concentrations of this compound.
-
Procedure:
-
A serial dilution of this compound is prepared.
-
Each concentration is tested in the respective binding or activity assay for the confirmed "hit" targets.
-
The data is plotted as the response (e.g., percent inhibition) versus the logarithm of the compound concentration.
-
The IC50 (the concentration of compound that inhibits 50% of the specific binding or activity) is calculated from the resulting sigmoidal curve.
-
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target screening.
Comparative Analysis of DIM-C-pPhOH Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers on the cross-validation of the NR4A1 antagonist, DIM-C-pPhOH, detailing its anti-cancer activity, mechanism of action, and experimental protocols in various cell lines.
This guide provides an objective comparison of the efficacy of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (this compound), a potent antagonist of the nuclear receptor 4A1 (NR4A1), across a range of cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on its potential as an anti-neoplastic agent.
Quantitative Analysis of Anti-Proliferative Activity
The inhibitory concentration 50 (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its efficacy in inhibiting cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| ACHN | Kidney | 13.6 | [1] |
| 786-O | Kidney | 13.0 | [1] |
| RKO | Colon | 21.2 (at 48 hours) | [2] |
| SW480 | Colon | 21.4 (at 48 hours) | [2] |
| Panc1 | Pancreatic | 15.61 (at 48 hours) | [3] |
| MiaPaCa-2 | Pancreatic | 13.87 (at 48 hours) | [3] |
| L3.6pl | Pancreatic | 11.35 (at 48 hours) | [3] |
Cross-Validation of Biological Effects in Different Cell Lines
This compound exhibits a range of anti-cancer effects that have been observed across multiple cancer cell lines. This consistency highlights its potential as a broad-spectrum anti-cancer agent.
| Cell Line | Cancer Type | Key Biological Effects | Citation |
| ACHN, 786-O | Kidney | Induces apoptosis, cleavage of caspases 7 and 8, inhibits mTOR signaling, and decreases expression of survivin, bcl-2, and EGFR.[1] | [1] |
| MCF7, MDA-MB-231, SKBR3 | Breast | Decreases expression of β1-integrin and inhibits cell migration.[1][4] In SKBR3 and MDA-MB-231 cells, it also downregulates NR4A1-regulated gene products.[4][5] | [1][4][5] |
| RKO, SW480 | Colon | Induces apoptosis, decreases expression of survivin and other Sp-regulated genes, and inhibits mTOR signaling.[2] | [2] |
| Panc1, MiaPaCa-2, L3.6pl | Pancreatic | Induces apoptosis, decreases expression of bcl-2 and survivin, and induces cleavage of caspase-3 and PARP.[3] It also promotes ROS/endoplasmic reticulum stress. | [3] |
| Ishikawa, Hec-1B | Endometrial | Inhibits cell growth, induces apoptosis (Annexin V staining), and acts as an NR4A1 antagonist.[6] | [6] |
Signaling Pathway of this compound
This compound functions as an antagonist of NR4A1, a nuclear receptor implicated in cancer cell proliferation and survival. By binding to NR4A1, this compound inhibits its pro-oncogenic functions, leading to the downstream effects observed in various cancer cell lines. The following diagram illustrates the key signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the studies of this compound activity. For specific details, researchers should consult the original publications.
Cell Proliferation Assay:
-
Principle: To determine the effect of this compound on the growth of cancer cells.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using methods such as MTT assay, crystal violet staining, or direct cell counting.
-
The IC50 value is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V Staining):
-
Principle: To detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane.
-
Methodology:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Both floating and attached cells are collected and washed with a binding buffer.
-
Cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability stain (e.g., Propidium Iodide).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
-
Western Blot Analysis:
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NR4A1, mTOR, survivin, cleaved caspases).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. β-actin or GAPDH is typically used as a loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of DIM-C-pPhOH for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural analogs of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a known antagonist of the nuclear receptor 4A1 (NR4A1), in the context of cancer research. The development of more potent analogs is crucial due to the rapid metabolism of this compound, which can limit its therapeutic efficacy. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to aid in the selection and application of these compounds in preclinical studies.
Performance Comparison of this compound and its Buttressed Analogs
Substitutions on the p-hydroxyphenyl ring of this compound, particularly at the ortho positions, have led to the development of "buttressed" analogs with enhanced biological activity. These modifications are designed to sterically hinder the metabolic conjugation of the hydroxyl group, thereby increasing the compound's stability and potency.[1]
In Vitro Efficacy: Inhibition of Cancer Cell Growth
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its buttressed analogs in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | ACHN (Renal) | Cell Proliferation | 13.6 | |
| 786-O (Renal) | Cell Proliferation | 13.0 | ||
| RKO (Colon) | Cell Growth | 21.2 (48h) | [2] | |
| SW480 (Colon) | Cell Growth | 21.4 (48h) | [2] | |
| Buttressed Analogs | ||||
| This compound-3-Cl | MDA-MB-231 (Breast) | Growth Inhibition | ~2.5 | [3] |
| This compound-3,5-Br₂ | MDA-MB-231 (Breast) | Growth Inhibition | ~3.0 | [3] |
| This compound-3-Cl-5-OCH₃ | MDA-MB-231 (Breast) | Growth Inhibition | ~2.1 | [3] |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using xenograft models demonstrate the superior efficacy of buttressed analogs compared to the parent compound.
| Compound | Animal Model | Tumor Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Athymic Nude Mice | Pancreatic Cancer (Orthotopic) | 30 mg/kg/day (oral gavage) | Significant inhibition of tumor growth | [4] |
| Athymic Nude Mice | Breast Cancer (MDA-MB-231 Orthotopic) | 15-30 mg/kg/day | 30-60% | [3] | |
| Buttressed Analogs | |||||
| This compound-3-Cl | Athymic Nude Mice | Breast Cancer (MDA-MB-231 Orthotopic) | 5-10 mg/kg/day | Potent inhibition of tumor volume and weight | [3] |
| This compound-3,5-Br₂ | Athymic Nude Mice | Breast Cancer (MDA-MB-231 Orthotopic) | 5-10 mg/kg/day | Potent inhibition of tumor volume and weight | [3] |
| This compound-3-Cl-5-OCH₃ | Athymic Nude Mice | Breast Cancer (MDA-MB-231 Orthotopic) | 2 mg/kg/day | Significant inhibition | [3] |
Signaling Pathways
This compound and its analogs exert their anticancer effects primarily by antagonizing the nuclear receptor 4A1 (NR4A1). This antagonism disrupts downstream pro-oncogenic signaling pathways, notably the mTOR pathway and the expression of Sp1-regulated genes.
Caption: NR4A1 antagonism by this compound and its analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the comparison of this compound and its analogs.
Synthesis of Buttressed Analogs of this compound
The synthesis of buttressed analogs of this compound is typically achieved through the condensation of a substituted p-hydroxybenzaldehyde with indole (B1671886).[3]
Materials:
-
Substituted p-hydroxybenzaldehyde (e.g., 3-chloro-4-hydroxy-5-methoxybenzaldehyde)
-
Indole
-
Catalyst (e.g., acetic acid)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the substituted p-hydroxybenzaldehyde in the solvent.
-
Add indole to the solution (typically in a 2:1 molar ratio to the aldehyde).
-
Add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by precipitation with water, followed by filtration and recrystallization to yield the pure buttressed analog.
Caption: General workflow for synthesizing buttressed analogs.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is for the analysis of NR4A1 and its downstream targets like Survivin and Bcl-2.
Materials:
-
Cell lysates from treated and untreated cancer cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR4A1, anti-Survivin, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound or its analogs for a specified time (e.g., 24 hours).
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
In Vivo Orthotopic Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer model using MDA-MB-231 cells in immunodeficient mice.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
This compound and its analogs formulated for oral gavage
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 2.5 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the mammary fat pad of each mouse.[3]
-
Monitor the mice for tumor growth. Tumor volume can be measured using calipers (Volume = 0.5 x length x width²).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., by oral gavage) at the desired doses and schedule. The control group receives the vehicle.
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
Safety Operating Guide
Proper Disposal of DIM-C-pPhOH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of DIM-C-pPhOH (CAS 151358-47-3), a nuclear receptor 4A1 (NR4A1) antagonist used in various research applications.
This compound, also known as 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, should be treated as a hazardous chemical. While a comprehensive Safety Data Sheet (SDS) from the specific supplier should always be consulted as the primary source of information, this guide outlines the fundamental procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. According to available Safety Data Sheets, this compound should be handled with care.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Avoid Inhalation and Contact: Prevent inhalation of dust or fumes. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Work in a Ventilated Area: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory hood.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Solution Waste: Solutions of this compound, typically prepared in solvents like DMSO or ethanol, should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be considered contaminated and disposed of as solid hazardous waste.
-
-
Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled with the full chemical name: "this compound" or "1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane", the CAS number (151358-47-3), and the appropriate hazard symbols as indicated in the SDS.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the waste containers are kept closed at all times, except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste.
-
Provide the EHS department or contractor with a complete inventory of the waste, including the chemical name, quantity, and any other relevant information from the SDS.
-
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.
| Property | Value |
| Chemical Formula | C₂₃H₁₈N₂O |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 151358-47-3 |
| Appearance | Solid |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting the specific Safety Data Sheet provided by your chemical supplier for the most detailed and accurate information.
Safeguarding Research: A Comprehensive Guide to Handling DIM-C-pPhOH
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for managing 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a known antagonist of the nuclear receptor 4A1 (NR4A1 or Nur77), which is under investigation for its potential in cancer therapy.[1][2] Adherence to these protocols is critical for mitigating risks associated with this class of compounds.
Essential Safety and Logistical Information
Compound Overview: this compound is a derivative of diindolylmethane (DIM) and functions as a Nur77 antagonist, demonstrating antineoplastic activity in various cancer cell lines.[2] While specific toxicology data for this compound is limited, its classification as a potent, biologically active compound necessitates cautious handling. It has been shown to inhibit cancer cell growth and induce apoptosis.[1][3] In animal studies, a daily oral gavage of 30 mg/kg for 50 days resulted in significant inhibition of tumor growth without discernible toxicity in mice.[1][3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a significant splash potential. | Must meet ANSI Z87.1 standards. |
| Skin | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | Inspect gloves for integrity before each use. |
| Body | A lab coat with long sleeves and a solid front is mandatory. | --- |
| Respiratory | A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. | Use in a well-ventilated area is crucial. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
-
Handling the Compound:
-
When weighing the solid compound, use a containment balance or perform the task within a chemical fume hood.
-
To minimize dust formation, handle the powder carefully.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution and water.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
The disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous chemical waste.
-
Waste Segregation and Collection:
-
Bulk Waste: Unused or expired this compound and materials with significant contamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Trace Waste (Sharps): Used syringes and needles must be placed in a puncture-resistant sharps container designated for chemotherapy or cytotoxic waste. Do not recap needles.[4]
-
Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) should be placed in a designated hazardous waste bag.[5]
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
-
-
Final Disposal:
-
Transport sealed waste containers to the institution's designated hazardous waste accumulation area for pickup and disposal by a licensed hazardous waste management company.
-
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 338.41 g/mol .
-
In a chemical fume hood, carefully weigh the calculated amount of this compound onto weighing paper using a calibrated analytical balance.
-
Transfer the weighed solid into an appropriately sized microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube containing the solid.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term storage.
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
